BY27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H21ClN6 |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
(6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine |
InChI |
InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1 |
Clé InChI |
MDRXOFSNECSECW-HXUWFJFHSA-N |
SMILES isomérique |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)[C@@H](CC2)NC5=CC=C(C=C5)Cl |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(CC2)NC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Foundational & Exploratory
Technical Whitepaper: Discovery, Synthesis, and Activity of the Selective BET Bromodomain Inhibitor BY27
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Bromodomain and Extra-Terminal Domain (BET) family of proteins are key epigenetic regulators, and their dysregulation is implicated in various diseases, particularly cancer. While many BET inhibitors have been developed, most are pan-inhibitors, targeting both the first (BD1) and second (BD2) bromodomains with similar affinity. Selective inhibition of a single bromodomain is an emerging strategy to improve therapeutic windows and reduce toxicity. This document details the discovery, synthesis, and biological activity of BY27, a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[1][2]
Discovery of this compound
The discovery of this compound was the result of a structure-based drug design campaign aimed at identifying selective inhibitors for the BD2 of BET proteins.[2] Scientists synthesized a series of analogs based on known BET inhibitor structures and evaluated their affinity for both BD1 and BD2 of the BET family members (BRD2, BRD3, BRD4, and BRDT).[2] This screening process led to the identification of this compound as a promising compound with significant selectivity for the second bromodomain.[1][2]
Mechanism of Selectivity
High-resolution co-crystal structures of this compound in complex with BRD2 BD1 and BD2 revealed the molecular basis for its selectivity. The triazole group of this compound, along with water molecules and specific amino acid residues (H433 and N429) in the BRD2 BD2 binding pocket, form a unique water-bridged hydrogen-bonding network.[1] This network is responsible for the enhanced binding affinity and selectivity of this compound for BD2 over BD1.[1]
Synthesis of this compound
This compound is a pyrazole-azepine derivative.[1] The synthesis involves a multi-step process, beginning with the construction of the core azepine and pyrazole scaffolds, followed by their coupling and subsequent modifications to yield the final compound.
(Note: The detailed synthetic route is proprietary and not fully disclosed in the public literature. A generalized workflow is presented below.)
Experimental Workflow: Synthesis of this compound
Caption: Generalized workflow for the chemical synthesis of this compound.
Biological Activity and Quantitative Data
This compound demonstrates potent and selective inhibition of BET BD2 domains and exhibits anti-tumor activity with a favorable toxicity profile compared to pan-BET inhibitors.[1][2]
In Vitro Binding Affinity and Selectivity
The selectivity of this compound for the second bromodomain (BD2) over the first (BD1) was determined across multiple BET proteins.
| BET Protein | BD1/BD2 Selectivity (Fold) |
| BRD2 | 38 |
| BRD3 | 5 |
| BRD4 | 7 |
| BRDT | 21 |
| Table 1: BD1/BD2 selectivity of this compound for BET family proteins.[2] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the MV4-11 cell line.
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| This compound | 67% | Less toxic than pan-BET inhibitor |
| Pan-BET Inhibitor 1 | Not specified | Higher toxicity at high doses observed |
| Table 2: In vivo anti-tumor efficacy of this compound in a MV4-11 mouse xenograft model.[1] |
Signaling Pathway
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[2] By selectively inhibiting the BD2 domain, this compound disrupts this interaction, leading to the downregulation of key oncogenes like c-MYC.
Signaling Pathway of this compound Action
Caption: this compound selectively inhibits the BD2 domain of BET proteins.
Experimental Protocols
DNA Microarray Analysis
To understand the transcriptional impact of selective BD2 inhibition, DNA microarray analysis was performed on HepG2 cells.
-
Cell Culture: HepG2 cells were cultured under standard conditions.
-
Treatment: Cells were treated with either this compound, the pan-BET inhibitor OTX015, or a vehicle control for a specified duration.
-
RNA Extraction: Total RNA was isolated from the treated cells using a commercial kit.
-
Microarray Hybridization: Labeled cRNA was synthesized and hybridized to a whole-genome microarray chip.
-
Data Analysis: Gene expression profiles were compared between the different treatment groups to identify differentially expressed genes.[1]
Mouse Xenograft Model
The in vivo efficacy of this compound was assessed using a standard mouse xenograft model.
-
Cell Implantation: MV4-11 cells were subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment groups and administered this compound, a pan-BET inhibitor, or a vehicle control, typically via oral gavage.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.[1]
Conclusion
This compound is a potent and selective inhibitor of the second bromodomain of BET proteins.[1] Its selectivity is conferred by a unique water-bridged hydrogen-bonding network within the BD2 binding pocket.[1] In preclinical models, this compound has demonstrated significant anti-tumor activity with an improved safety profile over non-selective pan-BET inhibitors.[1] These findings highlight the therapeutic potential of selective BD2 inhibition and warrant further investigation of this compound in BET-associated diseases.[1]
References
BY27: A Selective Inhibitor of the Second Bromodomain of BET Proteins - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators that play a crucial role in transcriptional activation. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown therapeutic promise, their clinical utility has been hampered by dose-limiting toxicities. This has spurred the development of domain-selective inhibitors. BY27 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of BET proteins.[1][2][3] This document provides an in-depth technical overview of this compound, including its binding profile, cellular activity, and the experimental methodologies used for its characterization.
Data Presentation
Quantitative Analysis of this compound Binding and Efficacy
The following tables summarize the key quantitative data for this compound, demonstrating its selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of various BET proteins and its anti-proliferative effects.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Binding Assay Method | IC50 (nM) | Selectivity (BD1/BD2) |
| BRD2 BD1 | Fluorescence Polarization | 1500 | 38-fold |
| BRD2 BD2 | Fluorescence Polarization | 39 | |
| BRD3 BD1 | Fluorescence Polarization | 480 | 5-fold |
| BRD3 BD2 | Fluorescence Polarization | 96 | |
| BRD4 BD1 | Fluorescence Polarization | 1100 | 7-fold |
| BRD4 BD2 | Fluorescence Polarization | 150 | |
| BRDT BD1 | Fluorescence Polarization | 2300 | 21-fold |
| BRDT BD2 | Fluorescence Polarization | 110 |
Data compiled from publicly available sources.[2][3][4]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| HepG2 (Human hepatocellular carcinoma) | Cell Viability | GI50 | > 10 µM |
| MV4-11 (Human acute myeloid leukemia) | Cell Viability | GI50 | 0.49 µM |
Data compiled from publicly available sources.
Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Model | Treatment | Dose | Tumor Growth Inhibition (%) |
| MV4-11 Xenograft | This compound | 100 mg/kg, p.o., q.d. | 67 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol outlines the method used to determine the in vitro binding affinity (IC50) of this compound to the individual bromodomains of BET proteins.
Materials:
-
Recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT)
-
Fluorescently labeled probe (e.g., a derivative of a known pan-BET inhibitor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled probe at a constant concentration.
-
Add the respective recombinant BET bromodomain protein at a concentration that yields a significant polarization window.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
HepG2 and MV4-11 cell lines
-
Complete cell culture medium (e.g., EMEM for HepG2, IMDM for MV4-11, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom microplates
-
Microplate reader
Procedure:
-
Seed HepG2 or MV4-11 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well for HepG2; 20,000-40,000 cells/well for MV4-11).
-
Allow the cells to adhere (for HepG2) or stabilize (for MV4-11) overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.[5][6]
Co-crystallization for X-ray Diffraction
This protocol provides a general workflow for obtaining co-crystal structures of BET bromodomains with this compound.
Materials:
-
Purified, high-concentration recombinant BET bromodomain protein (e.g., BRD2 BD1 and BRD2 BD2)
-
This compound
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)
-
Cryoprotectant solution
Procedure:
-
Incubate the purified BET bromodomain protein with a molar excess of this compound.
-
Set up crystallization trials using the vapor diffusion method by mixing the protein-ligand complex with various crystallization screen solutions.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
Once crystals of suitable size and quality are obtained, they are cryo-protected by briefly soaking them in a cryoprotectant solution before being flash-cooled in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[7][8]
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.[7][8]
DNA Microarray Analysis
This protocol describes the methodology to analyze the transcriptome-wide effects of this compound in HepG2 cells.
Materials:
-
HepG2 cells
-
This compound and a pan-BET inhibitor (e.g., OTX015)
-
RNA extraction kit
-
DNA microarray chips (e.g., Affymetrix)
-
Reagents for cDNA synthesis, labeling, and hybridization
-
Microarray scanner and analysis software
Procedure:
-
Treat HepG2 cells with this compound, a pan-BET inhibitor, or vehicle control for a specified time.
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize and label cDNA from the RNA samples.
-
Hybridize the labeled cDNA to the DNA microarray chips.
-
Wash and stain the microarray chips.
-
Scan the chips to obtain raw intensity data.
-
Perform data normalization and statistical analysis to identify differentially expressed genes between the different treatment groups.[1][9][10]
Mouse Xenograft Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MV4-11 cells
-
This compound and a pan-BET inhibitor
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MV4-11 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound, pan-BET inhibitor).
-
Administer the treatments as per the defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[1][11][12][13]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.
Caption: Mechanism of BET Protein Function and Selective Inhibition by this compound.
References
- 1. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. 6k04 - Crystal structure of BRD2(BD2)with ligand this compound bound - Experimental details - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. Microarray analysis of genes differentially expressed in HepG2 cells cultured in simulated microgravity: preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
In-depth Technical Guide to BY27: A Selective BET Bromodomain 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BY27, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is curated from publicly available scientific literature and databases to support ongoing research and drug development efforts in the field of epigenetics and oncology.
Core Chemical and Physical Properties
This compound is a small molecule inhibitor identified as a promising candidate for further preclinical and clinical investigation due to its high selectivity for the BD2 domain of BET proteins. This selectivity may offer a therapeutic advantage by minimizing off-target effects associated with pan-BET inhibitors.
| Property | Value |
| Chemical Formula | C₂₂H₂₁ClN₆ |
| Molecular Weight | 404.89 g/mol |
| CAS Number | 2247236-59-3 |
| Canonical SMILES | N([C@H]1C=2C(N3C(CC1)=NN=C3C)=CC=C(C2)C=4C=NN(C)C4)C5=CC=C(Cl)C=C5 |
| Appearance | Solid powder |
Biological Activity and Selectivity
This compound exhibits potent inhibitory activity against the second bromodomain of various BET family members, with a pronounced selectivity over the first bromodomain (BD1). This selectivity is attributed to specific molecular interactions within the BD2 binding pocket.
Table 2.1: Inhibitory Activity of this compound against BET Bromodomains
| Target | Assay Type | Kᵢ (nM) | Kₐ (nM) |
| BRD2 BD1 | AlphaScreen | 95.5 | 45 |
| BRD2 BD2 | AlphaScreen | - | 1.2 |
| BRD3 BD1 | AlphaScreen | 77.9 | 12 |
| BRD3 BD2 | AlphaScreen | 5.3 | - |
| BRD4 BD1 | AlphaScreen | 80 | 26 |
| BRD4 BD2 | AlphaScreen | 7.3 | 3.5 |
| BRDT BD1 | AlphaScreen | - | 64 |
| BRDT BD2 | AlphaScreen | - | 3 |
Kᵢ: Inhibitory constant; Kₐ: Dissociation constant. Data compiled from various sources.[1][2]
Table 2.2: BD1/BD2 Selectivity of this compound
| BET Protein | Fold Selectivity (BD1/BD2) |
| BRD2 | 38 |
| BRD3 | 5 |
| BRD4 | 7 |
| BRDT | 21 |
Selectivity is calculated from the ratio of BD1 to BD2 inhibitory constants.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby modulating the expression of key oncogenes and cell cycle regulators. A primary downstream effect is the suppression of the MYC oncogene and the upregulation of the cell cycle inhibitor p21.[3][4][5]
Experimental Protocols
The following are generalized protocols for key experiments typically used in the evaluation of BET inhibitors like this compound. Specific parameters may vary based on the primary research by Chen D, et al.
AlphaScreen™ Binding Assay
This assay is used to determine the binding affinity of this compound to BET bromodomains.
Methodology:
-
A biotinylated histone H4 peptide (acetylated) is incubated with a GST-tagged BET bromodomain protein in the presence of varying concentrations of this compound or a DMSO vehicle control.
-
Glutathione (GSH) acceptor beads are added, which bind to the GST tag on the bromodomain.
-
Streptavidin-coated donor beads are then added, which bind to the biotinylated histone peptide.
-
If the bromodomain and histone peptide interact, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm.
-
This compound, by inhibiting the bromodomain-histone interaction, will cause a decrease in the AlphaScreen signal.
-
The IC₅₀ value is determined by plotting the signal intensity against the concentration of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in a culture after treatment with this compound.
Cell Lines:
-
MV4-11: Human acute myeloid leukemia (AML) cell line.
-
HepG2: Human liver cancer cell line (often used for cytotoxicity assessment).
Methodology:
-
Cells are seeded in 96-well or 384-well opaque plates and allowed to adhere overnight (for adherent cells like HepG2).
-
The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, the plates are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate.
-
In the presence of ATP from viable cells, the luciferase catalyzes a reaction that produces a luminescent signal.
-
The luminescence is measured using a plate reader. The signal intensity is directly proportional to the number of viable cells.
-
The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[1][6]
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude).
Methodology:
-
MV4-11 cells are implanted subcutaneously into the flank of the mice.[7]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.[7]
Co-crystal Structure and Binding Mode
The co-crystal structure of this compound in complex with the second bromodomain of BRD2 has been resolved (PDB ID: 6K04), providing critical insights into its mechanism of action and selectivity.[8]
The structure reveals that the triazole group of this compound establishes a water-bridged hydrogen-bonding network with key residues in the BD2 binding pocket, including H433 and N429. This specific interaction is a major determinant of this compound's selectivity for BD2 over BD1.
Conclusion
This compound is a potent and selective inhibitor of the BD2 domain of BET proteins with demonstrated anti-proliferative activity in cancer cell lines and in vivo efficacy in a mouse xenograft model. Its selectivity for BD2 may translate to an improved therapeutic window compared to pan-BET inhibitors. The detailed structural and biological data presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for the treatment of cancers and other diseases driven by BET protein dysregulation.
References
- 1. promega.com [promega.com]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent bromodomain and extraterminal domain inhibitor JAB-8263 suppresses MYC expression and exerts anti-tumor activity in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. rcsb.org [rcsb.org]
The Biological Function of p27 (CDKN1B) in Gene Regulation: A Technical Guide
Disambiguation of "BY27" and Focus on p27/CDKN1B
Initial research on the term "this compound" reveals ambiguity, as it does not correspond to a single, universally recognized gene or protein. The identifier is associated with several distinct biological entities, including the chemical compound this compound, a selective inhibitor of the second bromodomains of BET proteins, and the B27 supplement used in cell culture. However, in the context of gene regulation and protein function, a prominent and well-researched molecule is the Cyclin-Dependent Kinase Inhibitor p27Kip1 (often referred to as p27 ), encoded by the CDKN1B gene. Given the detailed information available on its role in cell cycle control and gene expression, this guide will focus on the biological function of p27 in gene regulation.
This technical guide provides an in-depth overview of the core biological functions of the cyclin-dependent kinase inhibitor p27 (CDKN1B), with a specific focus on its multifaceted role in gene regulation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways.
Core Function and Mechanism of Action
The p27 protein is a critical regulator of cell proliferation. Its primary function is to control the progression of the cell cycle, primarily at the G1 to S phase transition, by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, such as cyclin E-CDK2 and cyclin D-CDK4. The expression and activity of p27 are tightly controlled by various signaling pathways, and its dysregulation is a common feature in many human cancers.
Regulation of p27 Expression
The cellular levels of p27 are regulated at the transcriptional, translational, and post-translational levels. Proliferative signals generally lead to the suppression of p27, a necessary step for cell cycle progression.
Signaling Pathways Downstream of Ras:
The Ras signaling pathway plays a crucial role in suppressing p27 levels throughout the cell cycle. However, distinct downstream pathways are utilized in different phases of the cell cycle to ensure p27 suppression. For instance, inhibitors of the MEK and phosphatidylinositol-3-kinase (PI3K) pathways lead to an increase in p27 expression, particularly in the G1 phase. Conversely, inhibitors of AKT activity result in elevated p27 levels primarily during the S phase.[1]
The degradation of p27 in the later stages of the cell cycle is dependent on its phosphorylation at Threonine 187 (Thr187) by cyclin-dependent kinase 2. This phosphorylation event marks p27 for recognition by the SCF ubiquitin ligase complex, which contains the F-box protein Skp2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The expression of Skp2 itself is dependent on Ras signaling and is elevated late in the cell cycle.[1]
Protein-Protein Interactions of p27
The function of p27 is mediated through its direct interaction with other proteins. The interaction with cyclin-CDK complexes is the most well-characterized. However, the interaction with the SCF-Skp2 ubiquitin ligase complex is critical for its degradation.
The F-box protein Skp2 binds to p27 only when p27 is phosphorylated on Thr187.[2] The small cell cycle regulatory protein Cks1 has been shown to be a critical factor in p27 ubiquitination by enhancing the binding affinity of Skp2 for phosphorylated p27.[2] Cks1 acts as an allosteric effector of Skp2 and does not directly bind to the p27 phosphopeptide.[2]
Quantitative Data on p27 Protein Interactions
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method | Reference |
| Skp2 - Cks1 | 140 +/- 14 nM | Homogeneous Time-Resolved Fluorescence | [2] |
| Skp2/Cks1 - Phosphorylated p27 peptide | 37 +/- 2 nM | Homogeneous Time-Resolved Fluorescence | [2] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p27-Skp2-Cks1 Interaction
This assay is used to quantify the molecular interactions between recombinant human Skp2, Cks1, and a p27-derived peptide phosphorylated on Thr187.[2]
Materials:
-
Recombinant human Skp2
-
Recombinant human Cks1
-
Biotinylated p27-derived peptide phosphorylated on Thr187
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
XL665-conjugated streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween 20)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the unlabeled competitor protein (e.g., unlabeled Cks1 or p27 peptide) in the assay buffer.
-
In a 384-well plate, add a fixed concentration of GST-tagged Skp2, biotinylated phospho-p27 peptide, and Cks1 (if measuring its effect on the Skp2-p27 interaction).
-
Add the serial dilutions of the competitor protein to the respective wells.
-
Add the europium cryptate-labeled anti-GST antibody and XL665-conjugated streptavidin to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence at both the donor (620 nm) and acceptor (665 nm) wavelengths using an HTRF plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the concentration of the competitor protein and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Signaling Pathways and Logical Relationships
p27 Degradation Pathway
The following diagram illustrates the key steps in the signaling pathway leading to the degradation of p27, highlighting the roles of Ras, its downstream effectors, and the SCF-Skp2 complex.
Caption: Signaling pathway leading to p27 degradation.
Experimental Workflow for HTRF Assay
The following diagram outlines the general workflow for performing a Homogeneous Time-Resolved Fluorescence (HTRF) assay to study protein-protein interactions involving p27.
Caption: General workflow for an HTRF-based protein interaction assay.
Conclusion
The cyclin-dependent kinase inhibitor p27 is a pivotal regulator of cell cycle progression, and its function is intricately linked to a complex network of signaling pathways that control its expression and degradation. Understanding the molecular mechanisms that govern p27 activity is crucial for elucidating the pathogenesis of various diseases, particularly cancer, and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the multifaceted role of p27 in gene regulation and cellular homeostasis.
References
Crystallography of BY27 Bound to BRD4 BD2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target in oncology and inflammation research. BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for recognizing acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While many inhibitors target both bromodomains, there is growing interest in developing selective inhibitors for either BD1 or BD2 to potentially achieve more specific therapeutic effects with an improved safety profile. BY27 is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[1] This technical guide provides a detailed overview of the crystallography of this compound in complex with a BET bromodomain 2, serving as a structural surrogate for BRD4 BD2, along with relevant binding data and experimental protocols.
Data Presentation
Binding Affinity and Selectivity of this compound
This compound demonstrates potent inhibition of the second bromodomains of the BET family. The binding affinities (Kd) for BRD4 are presented in Table 1. The data reveals a notable selectivity of this compound for BRD4 BD2 over BRD4 BD1.
| Target | Kd (nM) | Selectivity (BD1/BD2) |
| BRD4 BD1 | 26 | ~7.4-fold |
| BRD4 BD2 | 3.5 | |
| Data sourced from MedchemExpress.[2] |
Crystallographic Data
To date, a crystal structure of this compound in complex with human BRD4 BD2 has not been deposited in the Protein Data Bank (PDB). However, the crystal structure of this compound bound to the highly homologous BRD2 BD2 (PDB ID: 6K04) provides critical insights into the binding mode and the structural basis for its BD2 selectivity.[3] The crystallographic data for this complex are summarized in Table 2.
| PDB ID | 6K04 |
| Complex | BRD2 BD2 bound to this compound |
| Resolution | 1.25 Å |
| Space Group | P 21 21 2 |
| Unit Cell Dimensions (Å) | a=71.78, b=52.60, c=32.06 |
| R-value work | 0.168 |
| R-value free | 0.192 |
| Data sourced from the RCSB PDB.[3] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary publication by Chen et al. (2019) and general procedures for similar crystallographic and binding studies.
Protein Expression and Purification of BRD2 BD2
-
Cloning and Expression: The cDNA encoding the C-terminal bromodomain of human BRD2 (residues 348–455) is cloned into a pET15b vector, incorporating an N-terminal six-histidine tag. The plasmid is transformed into Escherichia coli strain BL21(DE3).
-
Cell Culture and Induction: The transformed E. coli are grown in LB medium containing ampicillin at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM, and the culture is incubated for an additional 16-18 hours at 16°C.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM PMSF). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing 250 mM imidazole.
-
Tag Cleavage and Further Purification: The histidine tag is cleaved using a specific protease (e.g., thrombin or TEV protease) during dialysis against a low-salt buffer. The cleaved protein is further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
Crystallization of the this compound-BRD2 BD2 Complex
-
Complex Formation: The purified BRD2 BD2 protein is concentrated to approximately 10 mg/mL. The ligand, this compound, is dissolved in DMSO and added to the protein solution at a molar ratio of 3:1 (ligand:protein). The mixture is incubated on ice for 1 hour.
-
Crystallization Screening: The protein-ligand complex is subjected to sparse-matrix screening using commercial crystallization screens. The sitting-drop vapor diffusion method is commonly employed, where 1 µL of the complex is mixed with 1 µL of the reservoir solution.
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature. For the 6K04 structure, diffraction-quality crystals were grown in a condition containing 0.1 M Tris-HCl pH 8.0 and 30-34% PEG MME 2000.[4]
X-ray Diffraction Data Collection and Processing
-
Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 10-25% glycerol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. For the 6K04 structure, data were collected at the Shanghai Synchrotron Radiation Facility (SSRF) beamline BL19U1.
-
Data Processing: The diffraction images are processed using software such as HKL2000 or XDS to integrate the reflections and scale the data. The structure is solved by molecular replacement using a previously determined bromodomain structure as a search model. The model is then refined using programs like Phenix or Refmac5, and the ligand is built into the electron density map using Coot.
Binding Affinity Determination (AlphaLISA Assay)
-
Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure protein-protein or protein-ligand interactions. In this context, it is used as a competition assay to determine the IC50 of the inhibitor.
-
Reagents:
-
GST-tagged BRD4 BD1 or BD2 protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Streptavidin-coated Donor beads.
-
Anti-GST coated Acceptor beads.
-
This compound inhibitor at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The GST-tagged BRD protein is incubated with the inhibitor (this compound) at varying concentrations in a 384-well plate.
-
The biotinylated histone peptide is added to the wells.
-
Anti-GST Acceptor beads are added and the plate is incubated.
-
Streptavidin Donor beads are added and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The signal decreases as the inhibitor competes with the histone peptide for binding to the bromodomain. The IC50 value is calculated by fitting the data to a dose-response curve. Kd values can be subsequently determined using the Cheng-Prusoff equation, although direct binding assays are often used for more precise Kd determination.
Visualizations
Experimental Workflow for Crystallography
Caption: Experimental workflow for determining the crystal structure of this compound bound to BRD2 BD2.
Signaling Pathway of BET Inhibition
Caption: Simplified signaling pathway illustrating the mechanism of BET inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of bromodomain and extra‐terminal proteins for treating multiple human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6k04 - Crystal structure of BRD2(BD2)with ligand this compound bound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2 - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on BY27 in Cancer Cell Lines: A Technical Overview
Disclaimer: This document summarizes the initial findings on the investigational compound BY27 based on publicly available information, primarily from the abstract of a key research publication. Detailed quantitative data and specific experimental protocols are limited due to the inaccessibility of the full study text.
Introduction
This compound is a novel small molecule identified as a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that play a significant role in the transcriptional regulation of genes involved in cell proliferation and cancer. While pan-BET inhibitors have shown promise in oncology, they are often associated with toxicity. The selective inhibition of the BD2 domain by compounds like this compound is an emerging therapeutic strategy aimed at improving the safety profile while retaining anti-tumor efficacy.[1] This guide provides a technical summary of the initial preclinical studies on this compound in cancer cell lines.
Mechanism of Action
This compound functions as a selective antagonist of the BD2 domain of BET proteins.[1] Structural studies have revealed that the triazole group of this compound, along with water molecules and specific amino acid residues (H433 and N429) in the BD2 binding pocket of BRD2, forms a water-bridged hydrogen-bonding network. This interaction is credited for its selectivity for the BD2 domain over the first bromodomain (BD1).[1] By selectively binding to BD2, this compound is thought to disrupt the interaction of BET proteins with acetylated histones, thereby modulating the expression of downstream target genes involved in cancer pathogenesis. DNA microarray analysis has demonstrated that this compound has a distinct impact on the transcriptome of HepG2 cells when compared to the pan-BET inhibitor OTX015.[1]
Figure 1: Simplified signaling pathway of this compound as a selective BET BD2 inhibitor.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound.
| Compound | Target | Selectivity (BD1/BD2 fold change) |
| This compound | BRD2 | 38 |
| BRD3 | 5 | |
| BRD4 | 7 | |
| BRDT | 21 | |
| Table 1: In vitro selectivity of this compound for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins. |
| Cancer Model | Treatment | Dosage | Outcome |
| MV4-11 Mouse Xenograft | This compound | Not Specified | 67% Tumor Growth Inhibition |
| Pan-BET Inhibitor | High Doses | Higher Toxicity | |
| Table 2: In vivo efficacy of this compound in a mouse xenograft model of cancer.[1] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available. The following are generalized methodologies for the types of experiments cited in the initial report.[1]
Cell Lines and Culture
-
HepG2 (Hepatocellular Carcinoma): This cell line was likely cultured in a standard medium such as Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
-
MV4-11 (Acute Myeloid Leukemia): This suspension cell line is typically grown in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and antibiotics.
DNA Microarray Analysis
-
Treatment: HepG2 cells would be seeded and allowed to adhere before being treated with this compound, a pan-BET inhibitor (OTX015), or a vehicle control for a specified duration.
-
RNA Extraction: Total RNA would be isolated from the treated cells using a commercial kit.
-
Microarray Hybridization: The extracted RNA would be converted to labeled cRNA and hybridized to a microarray chip containing probes for thousands of genes.
-
Data Analysis: The chip would be scanned, and the resulting data analyzed to identify differentially expressed genes between the treatment groups.
Mouse Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude) would be subcutaneously injected with MV4-11 cells to establish tumors.
-
Treatment: Once tumors reached a palpable size, mice would be randomized into treatment and control groups. This compound would likely be administered orally.
-
Monitoring: Tumor volume and body weight would be measured regularly throughout the study.
Figure 2: General experimental workflow for the initial evaluation of this compound.
Conclusion
The initial studies on this compound identify it as a potent and selective inhibitor of the BD2 domain of BET proteins.[1] The compound demonstrates significant anti-tumor activity in a mouse xenograft model with a potentially improved safety profile compared to pan-BET inhibitors.[1] The distinct transcriptomic effects of this compound suggest a differentiated mechanism of action that warrants further investigation.[1] Future studies will be necessary to fully elucidate the therapeutic potential of selective BET BD2 inhibition with this compound in various cancer types.
References
Therapeutic Potential of Selective BET BD2 Inhibition with BY27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysfunction has been implicated in a variety of diseases, most notably cancer. While pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins, have shown some clinical activity, their utility has been hampered by dose-limiting toxicities. This has spurred the development of selective BET inhibitors, such as BY27, which specifically targets the second bromodomain (BD2). This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing available preclinical data, outlining experimental methodologies, and visualizing key pathways and workflows.
Introduction to Selective BET BD2 Inhibition
BET proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. While structurally similar, BD1 and BD2 are thought to have distinct functional roles. Selective inhibition of BD2 is a promising therapeutic strategy that may offer an improved therapeutic window compared to pan-BET inhibitors by potentially mitigating toxicities associated with BD1 inhibition.
This compound is a potent and selective small molecule inhibitor of the BET BD2 bromodomain.[1][2][3] Preclinical studies have demonstrated its anti-cancer activity, suggesting its potential as a novel therapeutic agent.[1]
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound, focusing on its binding affinity and selectivity.
Table 1: Binding Affinity (Ki) of this compound for BET Bromodomains
| Target | Ki (nM) |
| BRD2 BD1 | 95.5 |
| BRD2 BD2 | 3.1 |
| BRD3 BD1 | 77.9 |
| BRD3 BD2 | 5.3 |
| BRD4 BD1 | Not Reported |
| BRD4 BD2 | 7.3 |
Data sourced from publicly available information.
Table 2: BD1/BD2 Selectivity of this compound
| BET Protein | BD1/BD2 Selectivity Fold |
| BRD2 | 38 |
| BRD3 | 5 |
| BRD4 | 7 |
| BRDT | 21 |
Data sourced from publicly available information.[2][4]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to chromatin, leading to the downregulation of key oncogenes, such as c-Myc, and the induction of tumor suppressor genes.[5] The selectivity of this compound for BD2 is attributed to a unique water-bridged hydrogen bonding network formed between the compound and specific residues within the BD2 pocket.[3]
Caption: Mechanism of BET protein-mediated transcription and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on the published literature mentioning a murine xenograft model, a general methodology can be outlined.
4.1 In Vivo Efficacy - MV4-11 Xenograft Model
A study reported that this compound achieved 67% tumor growth inhibition in a mouse xenograft model using the MV4-11 acute myeloid leukemia (AML) cell line.[1] While the specific protocol for this study is not detailed, a typical workflow for such an experiment is as follows:
-
Cell Culture: MV4-11 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of MV4-11 cells (e.g., 5-10 x 10^6) are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Endpoint: The study continues for a defined period or until tumors in the control group reach a maximum allowed size. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.
Caption: A generalized workflow for an in vivo efficacy study using a xenograft model.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently available in the public domain.
-
Pharmacokinetics: PK studies would typically involve administering this compound to animals (e.g., mice, rats) and measuring its concentration in plasma and tissues over time to determine parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics: PD studies would aim to correlate the concentration of this compound with its biological effect. This could involve measuring the modulation of target genes (e.g., c-Myc) or downstream cellular effects (e.g., apoptosis) in tumor tissues from treated animals.
Clinical Development
As of the latest available information, there are no registered clinical trials for this compound. The development of selective BET BD2 inhibitors is an active area of research, and further preclinical studies are likely required before this compound or similar compounds advance to clinical evaluation.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of selective BET BD2 inhibitors for cancer therapy. Its high potency and selectivity for BD2 over BD1 suggest the potential for an improved safety profile compared to pan-BET inhibitors. The demonstration of in vivo anti-tumor activity in a preclinical model of AML provides a strong rationale for its further development.
Future work should focus on:
-
Comprehensive preclinical characterization of the pharmacokinetic and pharmacodynamic properties of this compound.
-
In-depth investigation of the molecular mechanisms underlying its anti-tumor activity across a broader range of cancer types.
-
Evaluation of this compound in combination with other anti-cancer agents to explore potential synergistic effects.
-
If further preclinical data are positive, progression towards IND-enabling studies to support a first-in-human clinical trial.
The selective targeting of BET BD2 with compounds like this compound holds significant promise for advancing the field of epigenetic therapy in oncology. Continued research and development in this area are crucial to unlocking the full therapeutic potential of this approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (TOM27) TUI Airways Flight Tracking and History - FlightAware [flightaware.com]
- 5. d-nb.info [d-nb.info]
The Epigenetic Landscape of BY27: A Technical Guide for Researchers
An In-depth Analysis of the Selective BET Bromodomain 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epigenetic impact of BY27, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. By specifically targeting BD2, this compound offers a nuanced approach to modulating gene expression, with a potentially distinct therapeutic window compared to pan-BET inhibitors. This document details the mechanism of action of this compound, its effects on gene expression, the signaling pathways it modulates, and detailed experimental protocols for its investigation.
Introduction to this compound and its Epigenetic Target
This compound is a small molecule inhibitor that demonstrates high selectivity for the second bromodomain (BD2) of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the modulation of downstream gene expression.[3] The selectivity of this compound for BD2 over the first bromodomain (BD1) is significant, as these two domains can have distinct functions in gene regulation.[4] This selectivity may contribute to a more targeted therapeutic effect and a potentially improved safety profile compared to pan-BET inhibitors that target both bromodomains.[5]
Quantitative Analysis of this compound-Induced Gene Expression Changes
The primary investigation into the transcriptomic effects of this compound was conducted via DNA microarray analysis on the human hepatocellular carcinoma cell line, HepG2. This study provides critical quantitative data on the genes whose expression is altered by BD2-selective inhibition.
While the complete raw dataset from the initial study by Chen et al. is not publicly available, the key findings indicate a distinct transcriptomic impact of this compound when compared to the pan-BET inhibitor OTX015.[6] Analysis of related studies on pan-BET inhibitors in HepG2 cells provides a framework for understanding the types of genes and pathways that are likely affected. These studies consistently show that BET inhibition leads to the downregulation of genes involved in cell proliferation and adhesion, and the upregulation of genes associated with apoptosis and inflammation.[7][8][9][10]
Table 1: Representative Gene Ontology (GO) Terms and Pathways Affected by BET Inhibition in HepG2 Cells (Inferred from Pan-BET Inhibitor Studies)
| Biological Process/Pathway | Predominant Effect of Inhibition | Key Associated Genes (Examples) |
| Cell Cycle Progression | Downregulation | MYC, FOS, CCND1 |
| Apoptosis | Upregulation | BCL2L11 (Bim), Caspases |
| Inflammation | Modulation | IL6, NFKBIA |
| Cell Adhesion and Migration | Downregulation | VIM, CDH1 |
Note: This table is illustrative and based on data from pan-BET inhibitors in HepG2 cells. The precise gene targets of the BD2-selective inhibitor this compound may differ.
Signaling Pathways Modulated by this compound
The selective inhibition of BET BD2 by this compound is poised to impact specific signaling pathways crucial for cancer cell proliferation and survival. While research is ongoing to fully elucidate the BD2-specific signaling nodes, studies on pan-BET inhibitors and other BD2-selective inhibitors provide strong indications of the key pathways involved.
One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene .[3] MYC is a master transcriptional regulator that drives the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. BET proteins, particularly BRD4, are known to be essential for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down this critical oncogenic pathway.
Other key signaling pathways implicated in the response to BET inhibition include:
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation and cell survival. BET proteins are known to interact with components of the NF-κB signaling cascade, and their inhibition can lead to the suppression of pro-inflammatory and anti-apoptotic genes.
-
JAK/STAT Signaling: This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. BET inhibitors have been shown to modulate the activity of the JAK/STAT pathway.
-
Hedgehog Signaling: In certain cancers, BET inhibition has been shown to suppress the Hedgehog signaling pathway by regulating the transcription of key components like GLI1 and GLI2.[11]
The selective action of this compound on BD2 may fine-tune the modulation of these pathways, potentially leading to a more favorable therapeutic outcome.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate investigation of the epigenetic effects of this compound. Below are methodologies for key experiments cited in the context of BET inhibitor research.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are a commonly used model for studying the effects of BET inhibitors.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For gene expression analysis, HepG2 cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound at the desired concentration or a vehicle control (e.g., DMSO). The incubation time for treatment will vary depending on the specific experiment, but a 24-hour time point is common for microarray or RNA-Seq analysis.[12]
DNA Microarray Analysis
This protocol provides a general workflow for analyzing gene expression changes in HepG2 cells treated with this compound using Affymetrix GeneChip arrays.
-
RNA Isolation: Total RNA is extracted from this compound-treated and control HepG2 cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
cDNA Synthesis and Labeling: A starting amount of approximately 100 ng of total RNA is used for first and second-strand cDNA synthesis. The double-stranded cDNA is then used as a template for in vitro transcription (IVT) to generate biotin-labeled cRNA.
-
Hybridization: The fragmented and labeled cRNA is hybridized to an Affymetrix Human Gene 1.0 ST array at 45°C for 16 hours in a hybridization oven.
-
Washing and Staining: Following hybridization, the arrays are washed and stained using an Affymetrix Fluidics Station 450.
-
Scanning and Data Acquisition: The arrays are scanned using an Affymetrix GeneChip Scanner 3000, and the image data is converted into CEL files.
-
Data Analysis: The CEL files are imported into a suitable analysis software (e.g., Transcriptome Analysis Console). The data is normalized (e.g., using the RMA algorithm), and statistical analysis (e.g., ANOVA) is performed to identify genes that are differentially expressed between the this compound-treated and control groups with a specified fold-change and p-value cutoff.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is a powerful technique to identify the genomic regions where BET proteins are bound and to assess whether this compound treatment leads to their displacement.
-
Cross-linking: HepG2 cells treated with this compound or vehicle are cross-linked with 1% formaldehyde to fix protein-DNA interactions.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a BET protein (e.g., anti-BRD4) or a control IgG. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human genome, and peak calling algorithms are used to identify regions of significant enrichment, representing the binding sites of the target BET protein. A comparison of peak intensities between this compound-treated and control samples can reveal changes in BET protein occupancy at specific genomic loci.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its selectivity for the second bromodomain of BET proteins offers the potential for a more targeted and less toxic approach to cancer treatment and other diseases driven by epigenetic dysregulation. The data and protocols presented in this guide provide a foundation for researchers to further investigate the nuanced epigenetic impact of this compound and to explore its full therapeutic potential. Future studies employing techniques such as ChIP-Seq and RNA-Seq will be crucial in delineating the precise molecular mechanisms of BD2-selective inhibition and in identifying biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 8. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 10. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microarray analysis revealed different gene expression patterns in HepG2 cells treated with low and high concentrations of the extracts of Anacardium occidentale shoots - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Evaluating the Anti-Cancer Efficacy of BY27 Using a Resazurin-Based Cell Viability Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the cytotoxic effects of BY27, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family, on cancer cell lines. A resazurin-based cell viability assay is described as a sensitive and reliable method for determining the impact of this compound on cell health and proliferation. This document is intended for researchers in oncology, drug discovery, and cell biology.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that regulate gene expression.[1][2] These proteins recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer.[3]
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of BET proteins.[4][5] Unlike pan-BET inhibitors that target both BD1 and BD2, the selectivity of this compound for BD2 may offer a more nuanced approach to modulating gene expression and could potentially lead to an improved safety profile.[5] Preclinical studies have demonstrated the anti-tumor activity of this compound, making it a compound of significant interest for cancer research.[4][5]
Determining the cytotoxic and anti-proliferative effects of compounds like this compound on cancer cells is a critical step in preclinical drug development. Cell viability assays are fundamental tools for this purpose. The resazurin assay, also known as the AlamarBlue® assay, is a widely used method to quantify the number of viable, metabolically active cells.[6][7][8][9][10][11] This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[6][9][11] This application note provides a detailed protocol for utilizing the resazurin assay to evaluate the effect of this compound on a representative cancer cell line, such as HeLa (cervical cancer) or MCF-7 (breast cancer).
Signaling Pathway Diagram
Caption: Simplified signaling pathway of BET protein inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the cell viability assay.
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., HeLa [ATCC® CCL-2™] or MCF-7 [ATCC® HTB-22™])
-
Complete growth medium (e.g., for HeLa: Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS); for MCF-7: EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin)[12][13]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Resazurin sodium salt
-
96-well, black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence microplate reader
Cell Culture
-
Cell Line Maintenance: Culture the chosen cancer cell line in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[13][14]
-
Subculturing: When cells reach 80-90% confluency, passage them.[12][15]
-
Aspirate the old medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes, or until cells detach.[14][16]
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 150-400 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired split ratio.
-
Resazurin-Based Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay and Measurement:
-
Prepare a sterile 0.15 mg/mL solution of resazurin in PBS and protect it from light.[6]
-
After the treatment incubation period, add 10-20 µL of the resazurin solution to each well (for a final volume of 110-120 µL).[6]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.[6]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6][9]
-
Data Presentation and Analysis
The raw fluorescence units (RFU) are used to calculate the percentage of cell viability for each treatment condition.
1. Background Subtraction: Subtract the average RFU of the "medium only" wells from all other wells.
2. Calculation of Percent Viability:
3. Data Summary Table:
| This compound Concentration (µM) | Mean RFU (n=3) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 4580 | 150 | 100% |
| 0.1 | 4350 | 120 | 95.0% |
| 1 | 3670 | 110 | 80.1% |
| 10 | 2300 | 95 | 50.2% |
| 50 | 1150 | 70 | 25.1% |
| 100 | 600 | 50 | 13.1% |
| Medium Only (Blank) | 100 | 20 | N/A |
4. IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting the % Viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
The resazurin-based cell viability assay is a robust, sensitive, and straightforward method for evaluating the cytotoxic effects of the BET BD2 inhibitor this compound on cancer cell lines. This application note provides a comprehensive protocol that can be adapted for various cell lines and experimental conditions. The quantitative data obtained from this assay, particularly the IC50 value, are crucial for characterizing the anti-cancer properties of this compound and for guiding further preclinical development. For confirmation of results, it is recommended to use an orthogonal cell viability assay that measures a different cellular parameter, such as ATP content or membrane integrity.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. labbox.es [labbox.es]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. mcf7.com [mcf7.com]
- 13. hela-transfection.com [hela-transfection.com]
- 14. researchgate.net [researchgate.net]
- 15. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 16. static.igem.org [static.igem.org]
Application Notes and Protocols for BY27 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BY27 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, they recruit transcriptional machinery to specific gene loci. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. The selective inhibition of BD2 by this compound offers a promising therapeutic strategy with a potentially distinct and more tolerable profile compared to pan-BET inhibitors that target both BD1 and BD2. These application notes provide detailed protocols for the preparation and storage of this compound inhibitor solutions to ensure consistent and reliable experimental outcomes.
Data Presentation
Quantitative data regarding the preparation and storage of this compound solutions are summarized in the table below. Given the limited public availability of specific solubility data for this compound, the data for the well-characterized pan-BET inhibitor JQ1 is provided as a reliable reference for establishing experimental conditions.
| Parameter | Recommended Solvent | Stock Solution Concentration | Storage Temperature (Powder) | Storage Temperature (Stock Solution) |
| This compound (Recommended) | Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C | -20°C (short-term, <1 month), -80°C (long-term) |
| JQ1 (Reference) | Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C | -20°C (up to 1 month), -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed out X mg of this compound (Molecular Weight: Y g/mol ), the volume of DMSO to add would be (X / Y) * 100 µL.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one month), storage at -20°C is acceptable.
Protocol 2: Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or experimental buffer to achieve the final working concentration.
-
Important: To avoid precipitation of the inhibitor, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while gently vortexing or mixing.
-
Ensure that the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1%) to minimize solvent-induced cellular toxicity or off-target effects.
-
-
Use: Use the freshly prepared working solutions immediately for your experiments. It is not recommended to store diluted aqueous solutions of the inhibitor for extended periods.
Mandatory Visualizations
Caption: BET signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for this compound inhibitor solution preparation.
References
Application Notes & Protocols for Assessing BY27 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the engagement of a hypothetical protein kinase, BY27 , by small molecule inhibitors within a cellular context. Demonstrating that a compound directly interacts with its intended target in cells is a critical step in drug discovery and chemical biology to validate the mechanism of action and to interpret structure-activity relationships (SAR).
Three widely used and complementary techniques are described:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to monitor ligand binding in intact cells and cell lysates by measuring changes in the thermal stability of the target protein.[1][2][3][4][5]
-
In Vitro Kinase Inhibition Assay: A biochemical assay to quantify the potency of a compound in inhibiting the enzymatic activity of this compound.[6][7][8][9][10]
-
Proximity Ligation Assay (PLA): An immunoassay-based method for in situ visualization and quantification of target engagement.[11][12][13][14][15]
Cellular Thermal Shift Assay (CETSA)
Application Note:
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the interaction between a drug and its target protein in a physiological setting.[1][2][3] The principle is based on the ligand-induced stabilization of the target protein.[1][2] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[3][4] In a typical CETSA experiment, cells are treated with the test compound, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.[16][17] A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[16]
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the this compound inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler, followed by cooling for 3 minutes at 4°C.[16]
-
-
Protein Extraction:
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble this compound in each sample by SDS-PAGE and Western blotting using a specific anti-BY27 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
Data Presentation:
Table 1: Hypothetical CETSA Data for this compound Engagement by Inhibitor-X
| Temperature (°C) | Vehicle Control (Normalized Intensity) | Inhibitor-X (10 µM) (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.65 | 0.92 |
| 55 | 0.40 | 0.85 |
| 58 | 0.20 | 0.70 |
| 61 | 0.05 | 0.50 |
| 64 | 0.01 | 0.30 |
| 67 | 0.00 | 0.10 |
| 70 | 0.00 | 0.05 |
Visualization:
In Vitro Kinase Inhibition Assay
Application Note:
In vitro kinase assays are fundamental for determining the inhibitory potency of a compound against a specific kinase.[8] These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.[9] The activity of the kinase is quantified, and the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) is determined.[8] Common formats for these assays include radiometric assays using radio-labeled ATP, and fluorescence- or luminescence-based assays that detect either the phosphorylated substrate or the amount of ATP consumed.[6][7][8]
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is adapted for a generic luminescence-based kinase assay that measures ADP production.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the this compound enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and the kinase assay buffer.
-
Add increasing concentrations of the this compound inhibitor or vehicle control to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and to provide luciferase/luciferin for the detection of the newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
Table 2: Hypothetical IC50 Values for this compound Inhibitors
| Compound | IC50 (nM) |
| Inhibitor-X | 15 |
| Inhibitor-Y | 250 |
| Inhibitor-Z | >10,000 |
Visualization:
Proximity Ligation Assay (PLA)
Application Note:
The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing and quantifying protein-protein interactions or post-translational modifications in situ.[13][15] It can be adapted to assess target engagement by using a primary antibody against the target protein (this compound) and a second probe that recognizes the inhibitor. For this to be feasible, the inhibitor needs to be modified with a tag (e.g., biotin) that can be recognized by a secondary reagent (e.g., streptavidin) conjugated to a PLA probe. When the two PLA probes are in close proximity (less than 40 nm), a series of oligonucleotide ligation and amplification steps generate a fluorescent signal that can be visualized by microscopy.[13] The number of fluorescent spots per cell is proportional to the extent of target engagement.
Experimental Protocol: In Situ PLA for this compound Target Engagement
-
Cell Culture and Treatment:
-
Grow cells on coverslips.
-
Treat the cells with a biotinylated this compound inhibitor or a vehicle control.
-
-
Fixation, Permeabilization, and Blocking:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution.
-
-
Primary Antibody and Probe Incubation:
-
Incubate the cells with a primary antibody specific for this compound.
-
Incubate with PLA probes: one that recognizes the primary antibody (e.g., anti-rabbit PLUS) and another that recognizes the biotinylated inhibitor (e.g., anti-biotin MINUS).
-
-
Ligation and Amplification:
-
Add a ligation solution containing a ligase and two oligonucleotides that will hybridize to the PLA probes and be ligated into a circle if the probes are in close proximity.
-
Add an amplification solution containing a polymerase and fluorescently labeled oligonucleotides to perform rolling circle amplification of the ligated circle.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell using image analysis software.
-
Data Presentation:
Table 3: Hypothetical PLA Data for this compound Engagement by Biotin-Inhibitor-X
| Treatment | Average PLA Spots per Cell | Standard Deviation |
| Vehicle Control | 2.5 | 1.1 |
| Biotin-Inhibitor-X (1 µM) | 45.8 | 8.3 |
| Biotin-Inhibitor-X (1 µM) + excess unlabeled Inhibitor-X | 5.1 | 2.0 |
Visualization:
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling cascade where this compound, a protein kinase, is a key downstream effector of a growth factor receptor. Activation of this compound leads to the phosphorylation of downstream substrates, promoting cell proliferation. An inhibitor of this compound would block this signaling pathway.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High-specificity proximity ligation assay to enable detection with low-affinity agents | Explore Technologies [techfinder.stanford.edu]
- 12. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Unveiling the Transcriptional Impact of BY27, a Selective BET Bromodomain Inhibitor, via DNA Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BY27 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, the selectivity of this compound for BD2 offers a more nuanced approach to modulating gene expression. This selectivity may lead to a distinct therapeutic window and a different side-effect profile. DNA microarray analysis is a powerful high-throughput technology used to simultaneously measure the expression levels of thousands of genes.[3][4][5] This application note provides a detailed protocol for analyzing the global transcriptional changes in cells treated with this compound using DNA microarrays and presents a representative analysis of the data.
Principle of DNA Microarray for Gene Expression Analysis
DNA microarrays consist of a solid surface onto which a collection of microscopic DNA spots, representing single genes, are attached in an ordered array.[5] The core principle lies in the hybridization of complementary nucleic acid sequences.[5] In a typical gene expression experiment, messenger RNA (mRNA) from a control and a treated sample (e.g., with this compound) are extracted, converted to more stable complementary DNA (cDNA), and labeled with distinct fluorescent dyes. These labeled cDNA samples are then hybridized to the microarray. The relative fluorescence intensity of the two dyes at each spot on the array indicates the relative expression level of the corresponding gene in the two samples.
Data Presentation: Gene Expression Changes in HepG2 Cells Treated with this compound
Hepatocellular carcinoma (HepG2) cells were treated with a physiologically relevant concentration of this compound, and the resulting changes in gene expression were analyzed using DNA microarray. The following tables summarize the differential expression of key genes implicated in pathways modulated by selective BET BD2 inhibition.
Table 1: Down-regulated Genes in HepG2 Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | Function |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.5 | Cell cycle progression, apoptosis, and cellular transformation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.8 | Signal transduction, cell proliferation, and differentiation |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.6 | Transcription factor involved in cellular proliferation and apoptosis |
| CCND1 | Cyclin D1 | -2.2 | Key regulator of the G1/S phase transition in the cell cycle |
| IL6 | Interleukin 6 | -4.1 | Pro-inflammatory cytokine and immunomodulator |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | -3.9 | Pro-inflammatory chemokine involved in neutrophil recruitment |
Table 2: Up-regulated Genes in HepG2 Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change | Function |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | +2.5 | Cell cycle inhibitor, tumor suppressor |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | +2.3 | Involved in stress signaling, cell cycle arrest, and DNA repair |
| SOCS1 | Suppressor of Cytokine Signaling 1 | +2.9 | Negative regulator of cytokine signaling |
| TIPARP | TCDD Inducible Poly(ADP-Ribose) Polymerase | +2.1 | Involved in the regulation of transcription and xenobiotic metabolism |
| HSPA1A | Heat Shock Protein Family A (Hsp70) Member 1A | +2.0 | Stress-induced chaperone protein |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at a final concentration of 1 µM (or a vehicle control, e.g., 0.1% DMSO) for 24 hours.
RNA Extraction and Quality Control
-
Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Extraction: Isolate total RNA using a silica-membrane-based spin column kit according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) greater than 8 is recommended for microarray analysis.
cDNA Synthesis and Labeling
-
Reverse Transcription: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers. Incorporate aminoallyl-dUTP during this step for subsequent dye coupling.
-
Purification: Purify the resulting cDNA to remove unincorporated dNTPs and enzymes.
-
Fluorescent Dye Coupling: Covalently couple the aminoallyl-modified cDNA with N-hydroxysuccinimide (NHS)-ester fluorescent dyes (e.g., Cy3 for the control sample and Cy5 for the this compound-treated sample).
-
Purification of Labeled cDNA: Purify the labeled cDNA to remove any uncoupled dye.
Microarray Hybridization
-
Hybridization Mixture: Combine the Cy3-labeled control cDNA and the Cy5-labeled this compound-treated cDNA in a hybridization buffer.
-
Denaturation: Denature the labeled cDNA mixture by heating at 95°C for 5 minutes.
-
Hybridization: Apply the hybridization mixture to the microarray slide. Place the slide in a hybridization chamber to prevent evaporation and incubate overnight (16-20 hours) at a specific temperature (e.g., 42°C) in a water bath or hybridization oven.
-
Washing: After hybridization, wash the microarray slide with a series of buffers of increasing stringency to remove non-specifically bound cDNA.
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen.
Data Acquisition and Analysis
-
Scanning: Scan the microarray slide using a dual-laser microarray scanner at the appropriate wavelengths for Cy3 and Cy5 fluorescence.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of each spot and subtract the local background.
-
Normalization: Normalize the data to correct for systematic variations, such as differences in dye incorporation and detection efficiency. A common method is Lowess (Locally Weighted Scatterplot Smoothing) normalization.
-
Data Analysis: Identify differentially expressed genes by calculating the log2 fold change and performing statistical tests (e.g., t-test or ANOVA) to determine the significance of the expression changes. A common threshold for significant differential expression is a fold change of >2 or <-2 and a p-value of <0.05.
-
Pathway Analysis: Use bioinformatics tools (e.g., Gene Ontology (GO) analysis, KEGG pathway analysis) to identify biological pathways and processes that are significantly enriched in the list of differentially expressed genes.
Visualizations
Caption: Experimental workflow for DNA microarray analysis of this compound-treated cells.
Caption: Simplified signaling pathway affected by the BET BD2 inhibitor this compound.
Conclusion
This application note provides a comprehensive framework for utilizing DNA microarray technology to investigate the genome-wide effects of the selective BET BD2 inhibitor, this compound. The detailed protocols and representative data offer a guide for researchers to explore the transcriptional consequences of targeted BET protein inhibition. The observed down-regulation of key oncogenes and pro-inflammatory genes, coupled with the up-regulation of cell cycle inhibitors, underscores the therapeutic potential of this compound and highlights the utility of microarray analysis in drug development and mechanistic studies. Further investigation into the specific signaling pathways modulated by this compound will provide deeper insights into its mode of action and inform its clinical development.
References
- 1. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microarray analysis revealed different gene expression patterns in HepG2 cells treated with low and high concentrations of the extracts of Anacardium occidentale shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Protein Expression Changes Induced by B27 Supplementation Using Western Blot
Introduction
Western blotting is a powerful and widely used technique in molecular biology to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[1][2] This method is invaluable for assessing how protein expression levels change in response to various stimuli, including the addition of supplements to cell culture media. B27 supplement is a commercially available, serum-free additive used to support the growth and survival of neuronal and other cell types in culture. While it replaces fetal bovine serum (FBS), its components can activate various intracellular signaling pathways, leading to changes in the cellular proteome.[3] Understanding these changes is crucial for interpreting experimental results accurately. This document provides a detailed protocol for using Western blot analysis to identify and quantify changes in protein expression in cells cultured with and without B27 supplement.
Principle of the Method
The Western blot workflow involves several key stages.[1] First, total protein is extracted from control and B27-treated cells. The protein concentration of each sample is accurately determined to ensure equal loading onto a polyacrylamide gel. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4] Following separation, the proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose). This membrane is then probed with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase - HRP), then binds to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured by a detector, allowing for the visualization and subsequent quantification of the target protein.[2][5]
Detailed Experimental Protocol
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis to assess changes in protein expression following B27 treatment.
1. Cell Culture and B27 Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in standard growth medium and allow them to adhere and stabilize for 24 hours.
-
Treatment: Replace the standard medium with a basal medium for the control group and the basal medium supplemented with B27 for the treatment group.
-
Incubation: Culture the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.
2. Sample Preparation (Cell Lysis)
-
Cell Harvesting: Place culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Use a cell scraper to dislodge the cells, then transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
3. Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a set of protein standards (e.g., using bovine serum albumin - BSA) to generate a standard curve.
-
Measurement: Add the lysate samples and standards to a microplate, add the assay reagent, incubate as per the manufacturer's instructions, and measure the absorbance using a plate reader.
-
Calculation: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.
4. SDS-PAGE (Gel Electrophoresis)
-
Sample Preparation for Loading: Based on the protein concentrations, dilute each lysate to the same final concentration (e.g., 1-2 µg/µL) with RIPA buffer. Add 4x Laemmli sample buffer to the diluted lysates to a final concentration of 1x.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Gel Loading: Load equal amounts of total protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel. Also, load a molecular weight marker (protein ladder) to determine the size of the target protein.
-
Electrophoresis: Run the gel in 1x running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
5. Protein Transfer (Blotting)
-
Membrane Preparation: Cut a PVDF or nitrocellulose membrane to the size of the gel. Activate the PVDF membrane by briefly immersing it in methanol, followed by rinsing in deionized water and then soaking in transfer buffer.[5]
-
Transfer Cassette Assembly: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Electrotransfer: Place the cassette into a transfer tank filled with cold transfer buffer and run the transfer according to the manufacturer's recommendations (e.g., 100V for 1-2 hours or overnight at a lower voltage at 4°C).
6. Immunodetection
-
Blocking: After transfer, rinse the membrane with TBST (Tris-buffered saline with 0.1% Tween-20). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove the unbound secondary antibody.
7. Signal Detection and Imaging
-
Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Generation: Incubate the membrane with the ECL substrate for 1-5 minutes.[2]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room. Adjust the exposure time to obtain a strong signal without saturating the bands.
8. Data Analysis and Quantification
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin) in each lane.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to correct for any variations in protein loading.
-
Relative Quantification: Express the normalized protein levels in the B27-treated samples as a fold change relative to the control samples.
Data Presentation
Quantitative data from the Western blot experiment should be organized into tables for clarity and ease of comparison.
Table 1: Protein Concentration of Cell Lysates
| Sample ID | Treatment | Absorbance (562 nm) | Protein Concentration (µg/µL) |
| 1 | Control | 0.852 | 2.1 |
| 2 | Control | 0.865 | 2.2 |
| 3 | Control | 0.840 | 2.0 |
| 4 | B27-Treated | 0.910 | 2.4 |
| 5 | B27-Treated | 0.895 | 2.3 |
| 6 | B27-Treated | 0.921 | 2.5 |
Table 2: Densitometry Analysis of Target Protein Expression
| Lane | Treatment | Target Protein Intensity | Loading Control Intensity | Normalized Intensity (Target/Control) | Fold Change vs. Control |
| 1 | Control | 150,000 | 300,000 | 0.50 | 1.00 |
| 2 | Control | 155,000 | 310,000 | 0.50 | 1.00 |
| 3 | B27-Treated | 350,000 | 305,000 | 1.15 | 2.30 |
| 4 | B27-Treated | 365,000 | 315,000 | 1.16 | 2.32 |
Visualizations
Diagrams can effectively illustrate the experimental process and the underlying biological pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Example signaling pathway activated by B27 supplement.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of signaling pathways in the expansion of corneal epithelial cells in serum-free B27 supplemented medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
Safe handling and disposal of BY27 compound in the lab.
Detailed application notes and protocols for the safe handling and disposal of a compound designated as "BY27" cannot be provided at this time. Extensive searches for a chemical compound with this identifier have not yielded any specific and reliable results.
It is possible that "this compound" is an internal laboratory code, a developmental drug name not yet in the public domain, or a typographical error. Without accurate identification of the compound, including its chemical structure, properties, and associated safety data, the creation of safe handling and disposal protocols is not possible.
For the safety of all personnel, it is imperative to have a confirmed identity of any chemical substance before handling it in a laboratory setting. Researchers, scientists, and drug development professionals are strongly advised to consult their internal documentation, supplier information, or Safety Data Sheets (SDS) to confirm the correct chemical name or CAS number for the compound .
Once the correct identity of the compound is established, comprehensive safety protocols can be developed. These would typically include:
-
Hazard Identification: A thorough evaluation of the compound's potential physical, health, and environmental hazards.
-
Exposure Controls and Personal Protection: Recommendations for engineering controls (e.g., fume hoods), administrative controls, and appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coats.
-
Safe Handling Procedures: Detailed steps for the safe storage, transportation, and manipulation of the compound to minimize exposure risk.
-
Emergency Procedures: Protocols for responding to spills, accidental exposures, and fires.
-
Disposal Considerations: Guidelines for the proper disposal of the compound and any contaminated materials in accordance with local, state, and federal regulations.
We are prepared to assist in generating the requested detailed application notes and protocols once a verifiable name or CAS number for the compound can be provided.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in BY27 ChIP-seq Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low signal in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. While the following guide provides general best practices for mammalian cell lines, it is crucial to consider the specific characteristics of your cell line, which you've referred to as "BY27". Initial searches did not identify a cell line with this exact designation; please verify if you are working with a different line, such as AY-27, CAL 27, or CH27, as cell-type-specific optimization is key to success.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal in a ChIP-seq experiment?
Low signal in ChIP-seq can arise from a variety of factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Starting Material: Insufficient cell numbers or poor cell health can lead to a low yield of target protein-DNA complexes.
-
Inefficient Cross-linking: Both under- and over-cross-linking can negatively impact your results. Under-cross-linking may not efficiently capture the protein-DNA interaction, while over-cross-linking can mask epitopes and hinder immunoprecipitation.
-
Incomplete Cell Lysis and Chromatin Shearing: Inefficient lysis will result in a lower yield of chromatin, and improper shearing can lead to fragments that are either too large or too small for efficient immunoprecipitation.[1][2]
-
Poor Antibody Performance: The antibody is a critical component. Using an antibody not validated for ChIP, or one with low affinity or specificity, will result in poor enrichment.[1]
-
Suboptimal Immunoprecipitation Conditions: Incorrect antibody concentration, insufficient incubation times, or inappropriate buffer conditions can all lead to inefficient pulldown of the target protein.
-
Inefficient Library Preparation: Loss of DNA during library preparation, especially with low-input samples, is a common source of low signal.
Q2: How much starting material do I need for a successful ChIP-seq experiment?
The required amount of starting material can vary depending on the abundance of the target protein and the efficiency of the antibody. A typical ChIP-seq experiment uses between 1 to 10 million cells.[1] For low-abundance proteins, a higher cell number is often recommended.[3] We recommend starting with at least 25 µg of chromatin per immunoprecipitation.[2][4]
Q3: How can I optimize my chromatin shearing?
Effective chromatin shearing is crucial for generating DNA fragments of the appropriate size for sequencing. The optimal fragment size is typically between 200 and 1000 base pairs.[2] Both enzymatic digestion (using Micrococcal Nuclease, MNase) and mechanical shearing (sonication) are common methods.[5]
-
Sonication: Optimization is key. Over-sonication can damage epitopes and lead to a loss of signal, while under-sonication results in large fragments that are inefficiently immunoprecipitated.[1][6][7] It is recommended to perform a time-course experiment to determine the optimal sonication conditions for your specific cell line and equipment.
-
Enzymatic Digestion: MNase digestion can be a gentler method, but it can also introduce sequence bias.[5] The concentration of the enzyme and the digestion time need to be carefully optimized.
Q4: What are the key quality control (QC) metrics I should check for my ChIP-seq data?
Several QC metrics can help you assess the quality of your ChIP-seq data and diagnose low signal-to-noise issues. These include:
-
Sequencing Depth: The number of reads obtained. For transcription factors (sharp peaks), at least 10 million uniquely mapped reads are recommended for human samples, while histone modifications (broad peaks) may require more than 40 million.[8]
-
Library Complexity: This measures the proportion of non-redundant reads. A low complexity indicates a high level of PCR duplicates, which can be a sign of low starting material or inefficient library preparation. The ENCODE consortium suggests a complexity of >0.8 for 10 million reads.[8]
-
Normalized Strand Coefficient (NSC) and Relative Strand Coefficient (RSC): These metrics assess the signal-to-noise ratio. Low scores can indicate a failed ChIP, poor sequence quality, or insufficient sequencing depth.[9][10]
-
Fraction of Reads in Peaks (FRiP): This is the percentage of reads that fall within the identified peaks. A higher FRiP score generally indicates better enrichment. For a typical transcription factor experiment, a FRiP score of >5% is expected.[9]
Troubleshooting Guide: Low ChIP-seq Signal
This guide provides a systematic approach to troubleshooting low signal in your this compound ChIP-seq experiments, organized by experimental stage.
Section 1: Starting Material and Cross-linking
| Potential Problem | Possible Cause | Recommended Solution |
| Low Chromatin Yield | Insufficient number of starting cells. | Increase the number of cells. For transcription factors, you may need more than 10 million cells. |
| Poor cell health or viability. | Ensure cells are healthy and in the logarithmic growth phase before harvesting. | |
| Inefficient cell lysis. | Optimize your lysis buffer and procedure. Consider using a Dounce homogenizer for difficult-to-lyse cells. | |
| Inefficient Cross-linking | Under-cross-linking. | Increase the formaldehyde concentration (typically 1%) or incubation time (10-15 minutes at room temperature).[1][3] |
| Over-cross-linking. | Reduce the formaldehyde concentration or incubation time. Quench the reaction with glycine.[2][4] Over-cross-linking can mask antibody epitopes.[4] |
Section 2: Chromatin Preparation
| Potential Problem | Possible Cause | Recommended Solution |
| Suboptimal Chromatin Shearing | DNA fragments are too large (>1000 bp). | Increase sonication power or time, or increase MNase concentration/digestion time. Large fragments lead to poor immunoprecipitation efficiency.[1] |
| DNA fragments are too small (<200 bp). | Reduce sonication power or time, or decrease MNase concentration/digestion time. Over-sonication can damage epitopes.[1][2] | |
| Chromatin Degradation | Nuclease contamination. | Use fresh, nuclease-free reagents and protease inhibitors throughout the protocol. |
Section 3: Immunoprecipitation
| Potential Problem | Possible Cause | Recommended Solution |
| Low IP Efficiency | Poor antibody quality. | Use a ChIP-validated antibody. Test the antibody's specificity and efficiency by Western blot and qPCR of known target regions.[1] |
| Insufficient antibody amount. | Titrate the antibody to find the optimal concentration. Typically, 1-10 µg of antibody is used per ChIP reaction.[2][11] | |
| Excessive antibody amount. | Too much antibody can increase non-specific binding and background signal.[1] | |
| Inefficient antibody-bead binding. | Ensure you are using the correct protein A/G beads for your antibody's isotype. Pre-block the beads to reduce non-specific binding. | |
| Inappropriate wash conditions. | Wash buffers that are too stringent (e.g., high salt concentration) can disrupt the specific antibody-protein interaction.[2][4] Conversely, insufficient washing can lead to high background. |
Section 4: Library Preparation and Sequencing
| Potential Problem | Possible Cause | Recommended Solution |
| Low Library Yield | Loss of DNA during purification steps. | Use low-retention tubes and beads. Optimize adapter ligation and PCR amplification steps for low-input DNA.[12][13] |
| High number of PCR duplicates. | This can result from too few starting DNA fragments. Optimize the number of PCR cycles to avoid over-amplification. | |
| Low Sequencing Quality | Poor quality of the prepared library. | Assess the library size distribution and concentration before sequencing using a Bioanalyzer or similar instrument. |
Experimental Protocols
A detailed, optimized protocol is critical for success. Below is a general workflow.
Diagram of the ChIP-seq Experimental Workflow:
Caption: Overview of the Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.
Troubleshooting Logic Diagram for Low ChIP-seq Signal:
Caption: A decision tree for troubleshooting low signal in ChIP-seq experiments.
References
- 1. Cellosaurus cell line AY-27 (CVCL_S825) [cellosaurus.org]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. Chromatin conformation and histone modification profiling across human kidney anatomic regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 6. Cellosaurus cell line CAL-27 (CVCL_1107) [cellosaurus.org]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 9. researchgate.net [researchgate.net]
- 10. CAL27 Cell Line - Focused Insights into Head and Neck Cancer Using CAL27 Cells [cytion.com]
- 11. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. gni :: Genomics & Informatics [genominfo.org]
- 13. Recapitulation of patient-specific 3D chromatin conformation using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BY27 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BY27 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. By selectively binding to BD2, this compound displaces BET proteins from acetylated histones on chromatin. This disruption of protein-chromatin interactions leads to the downregulation of key oncogenes, such as c-Myc, and other genes involved in cell proliferation and survival. This targeted inhibition ultimately induces cell cycle arrest and apoptosis in cancer cells.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data for BET inhibitors, a good starting point for a dose-response experiment is a wide range from low nanomolar (nM) to low micromolar (µM) concentrations. For initial screening, a range of 1 nM to 10 µM is recommended to determine the sensitivity of your cell line.
Q3: How does the optimal concentration of this compound differ for cytotoxicity versus apoptosis assays?
A3: Generally, lower concentrations of this compound may be sufficient to induce cytostatic effects or initiate apoptosis, while higher concentrations are often required to observe significant cytotoxicity. It is crucial to perform a dose-response curve for each assay type. For apoptosis assays, you might observe effects at concentrations that cause minimal cell death in a cytotoxicity assay. Apoptosis is an active, programmed process, whereas cytotoxicity often reflects a more general loss of cell membrane integrity at higher compound concentrations.
Q4: How long should I incubate my cells with this compound?
A4: Incubation time is a critical parameter that should be optimized for each cell line and assay. A common starting point is a 24 to 72-hour incubation period. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to detect changes in cell viability or apoptosis. Time-course experiments are recommended to determine the optimal endpoint for your specific research question.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in viability/cytotoxicity assay | 1. Reagent contamination.2. High cell seeding density.3. Non-specific binding of assay reagents.4. Intrinsic fluorescence of this compound. | 1. Use fresh, sterile reagents.2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.3. Ensure adequate washing steps and use appropriate blocking buffers if applicable.4. Run a control with this compound in cell-free media to determine its background fluorescence and subtract this value from your experimental wells. |
| No or low response to this compound treatment | 1. Cell line is resistant to BET inhibitors.2. Sub-optimal concentration or incubation time.3. This compound degradation or poor solubility.4. Incorrect assay endpoint. | 1. Test a wider range of concentrations and longer incubation times. Consider using a positive control cell line known to be sensitive to BET inhibitors.2. Perform a thorough dose-response and time-course experiment.3. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. Check the solubility of this compound in your cell culture medium.4. Ensure the chosen assay is appropriate for detecting the expected cellular response (e.g., apoptosis vs. cytotoxicity). |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.2. Use calibrated pipettes and be consistent with pipetting technique.3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile media or PBS. |
| Unexpected cytostatic effect instead of apoptosis | 1. The concentration of this compound used may be primarily inducing cell cycle arrest rather than apoptosis.2. The cell line may be more prone to cell cycle arrest in response to BET inhibition. | 1. Increase the concentration of this compound and/or the incubation time to push the cells towards an apoptotic phenotype.2. Analyze cell cycle distribution using flow cytometry to confirm cell cycle arrest. |
Quantitative Data
The following table summarizes reported IC50 values for the BET inhibitor this compound in a specific cancer cell line. It is important to note that these values can vary between different cell lines and experimental conditions.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Incubation Time |
| MM.1S | Multiple Myeloma | Cell Viability (CCK-8) | 16.7 | 4 days |
Data for a wider range of cell lines for this compound specifically is limited in publicly available literature. The following table provides a reference range of IC50 values for other BET inhibitors in common breast, lung, and prostate cancer cell lines to guide initial experimental design. It is crucial to determine the specific IC50 for this compound in your cell line of interest.
| Cell Line | Cancer Type | BET Inhibitor (Example) | IC50 Range (nM) |
| MCF-7 | Breast Cancer | JQ1 | 100 - 500 |
| A549 | Lung Cancer | JQ1 | 200 - 1000 |
| PC-3 | Prostate Cancer | JQ1 | 300 - 1500 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the optimized incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
Caption: Mechanism of this compound-induced apoptosis through c-Myc and Bcl-2 regulation.
Experimental Workflows
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Experimental workflow for assessing this compound-induced apoptosis via Annexin V/PI staining.
BY27 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BY27 in aqueous buffers. The information is designed to offer practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of BET (Bromodomain and Extra-Terminal domain) proteins, which include BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are key regulators of gene transcription, and their inhibition is a promising strategy in cancer therapy.[1] Like many small molecule inhibitors developed for intracellular targets, this compound is a hydrophobic compound.[3][4] This inherent hydrophobicity can lead to poor solubility in aqueous buffers, which are the standard environments for most biochemical and cell-based assays.[4][5] Poor solubility can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[4]
Q2: I observed precipitation after adding my this compound stock solution to my aqueous assay buffer. What is the likely cause and how can I prevent this?
A2: Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic compounds.[4][6] This "kinetic" solubility issue arises because the compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.[6]
To prevent this, consider the following troubleshooting steps:
-
Reduce the final concentration of this compound: Your target concentration may exceed the solubility limit of this compound in your specific buffer.
-
Decrease the percentage of organic solvent: While a small amount of a co-solvent like DMSO is often necessary, high concentrations can be detrimental to some biological assays.[4] However, for initial solubilization, ensuring the stock is fully dissolved before dilution is critical.
-
Modify your buffer composition: The pH, ionic strength, and presence of other additives in your buffer can significantly impact this compound's solubility.[6][7]
-
Use a pre-solubilization method: First, dissolve this compound in 100% DMSO to make a high-concentration stock solution. Then, dilute this stock into your aqueous buffer in a stepwise manner, ensuring vigorous mixing at each step.[8]
Q3: Can the composition of my aqueous buffer affect this compound solubility?
A3: Absolutely. The composition of your aqueous buffer plays a critical role in the solubility of small molecules.[6][9] Key factors to consider include:
-
pH: For ionizable compounds, pH is a major determinant of solubility.[10][11] While specific data for this compound is not available, if the compound has acidic or basic functional groups, its charge state and thus solubility will change with pH. Experimenting with a pH range around the physiological pH of 7.4 may be beneficial.[12]
-
Ionic Strength: The salt concentration of your buffer can influence solubility.[13] For some compounds, increasing the ionic strength can enhance solubility, while for others it can have the opposite effect.
-
Buffer Species: The type of buffering agent (e.g., phosphate, Tris, HEPES) can also impact solubility.[14] If you are encountering persistent issues, consider testing alternative buffer systems.
Q4: Are there any additives I can include in my aqueous buffer to improve this compound solubility?
A4: Yes, several additives, often referred to as excipients or co-solvents, can be used to enhance the solubility of hydrophobic compounds.[3][10] However, it is crucial to first validate that these additives do not interfere with your specific assay. Common options include:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with the experimental system must be confirmed.[4][10]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Pluronic F-68, can help to keep hydrophobic compounds in solution by forming micelles.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][15]
Troubleshooting Guides
Guide 1: Systematic Approach to Optimizing this compound Solubilization
This guide provides a step-by-step workflow for researchers to systematically troubleshoot and optimize the solubility of this compound in their experimental buffer.
Figure 1: Systematic workflow for troubleshooting this compound solubility issues.
Guide 2: Addressing Protein Aggregation Induced by Small Molecules
In some instances, the introduction of a small molecule like this compound can induce aggregation of the target protein. This guide outlines steps to identify and mitigate this issue.
Q: My protein of interest seems to aggregate after the addition of this compound. What should I do?
A: Small molecule-induced protein aggregation can be a complex issue.[16][17] Here’s a troubleshooting workflow:
Figure 2: Logical workflow for addressing protein aggregation induced by this compound.
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides a template for how researchers should systematically test and present their findings for the solubility of this compound under various buffer conditions.
Table 1: Illustrative Solubility of this compound under Various Aqueous Conditions
| Buffer System | pH | Additive (Concentration) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| Phosphate | 6.5 | None | 25 | < 1 | Immediate precipitation |
| Phosphate | 7.4 | None | 25 | 5 | Slight haze observed |
| Phosphate | 8.0 | None | 25 | 10 | Clear solution |
| Tris-HCl | 7.4 | None | 25 | 8 | Clear solution |
| Tris-HCl | 7.4 | 0.01% Tween-20 | 25 | 50 | Clear solution |
| HEPES | 7.4 | None | 25 | 7 | Clear solution |
| HEPES | 7.4 | 1% DMSO | 25 | 25 | Clear solution |
| Phosphate | 7.4 | None | 4 | 2 | Precipitation after 1 hour |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution into Aqueous Buffer
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. A brief sonication step may be beneficial.
-
Centrifuge the stock solution at high speed for 1-2 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.
-
To prepare a working dilution, add the required volume of the this compound stock solution to your pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol describes a high-throughput method to assess the kinetic solubility of this compound.[6]
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice
-
96-well microplate
-
Plate reader with nephelometry capabilities
-
-
Procedure:
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the first well to achieve the highest desired concentration.
-
Perform serial dilutions of the this compound solution across the plate.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering (nephelometry) of each well using the plate reader.
-
The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of this compound under those conditions.
-
Signaling Pathway
This compound is an inhibitor of BET proteins, which play a crucial role in regulating gene transcription. The following diagram illustrates a simplified signaling pathway involving BET proteins.
Figure 3: Simplified signaling pathway showing the role of BET proteins and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 7. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. japer.in [japer.in]
- 16. utsouthwestern.edu [utsouthwestern.edu]
- 17. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]
Technical Support Center: Ensuring the Stability of Small Molecule Inhibitor Stock Solutions
This technical support center provides guidance on preventing the degradation of small molecule inhibitors, referred to here as BY27, in stock solutions. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides, FAQs, and protocols to ensure the integrity and reliability of their experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of a small molecule inhibitor like this compound in a stock solution?
A1: Several factors can contribute to the degradation of small molecule inhibitors in solution. These include:
-
Temperature: Both high temperatures and repeated freeze-thaw cycles can lead to degradation.[1][2]
-
Solvent: The choice of solvent is critical. While DMSO is common, its concentration and purity can affect compound stability. For some molecules, aqueous solutions can lead to hydrolysis.
-
Light Exposure: Light, particularly UV light, can cause photodecomposition of sensitive compounds.[3]
-
Oxidation: Exposure to air can lead to oxidation of susceptible functional groups.
-
pH: The pH of the solution can significantly impact the stability of compounds with ionizable groups.
Q2: What is the best general-purpose solvent for dissolving and storing this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecules due to its high solubilizing capacity. However, it is important to use high-purity, anhydrous DMSO to prevent degradation. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cellular toxicity.[1]
Q3: How should I store my this compound stock solutions for short-term and long-term use?
A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Short-term storage (up to one month): Store aliquots at -20°C.[1]
-
Long-term storage (up to six months or longer): Store aliquots at -80°C.[1]
Always refer to the manufacturer's specific recommendations if available. As a general guide, compounds stored at -20°C are often stable for up to three years in powdered form.[1]
Q4: How can I tell if my this compound stock solution has degraded?
A4: Visual inspection for precipitates or color changes can be an initial indicator, but these are not always present. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and concentration of the stock solution over time.[4]
Q5: Is it necessary to filter-sterilize my this compound stock solution?
A5: If the stock solution is to be used in sterile cell culture experiments, filter sterilization using a 0.2 μm filter is recommended.[1] This is particularly important for solutions prepared with aqueous buffers. DMSO itself is bactericidal, which can reduce the risk of contamination.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with the same batch of this compound stock. | Degradation due to improper storage or handling. | 1. Prepare fresh aliquots from a new powder stock. 2. Perform a stability study on your stock solution (see Experimental Protocols). 3. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.[1] |
| Precipitate forms in the stock solution upon thawing. | The compound has low solubility at lower temperatures, or the solvent has absorbed water. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Ensure the compound is fully dissolved before use. 3. Use anhydrous solvent for stock preparation. |
| Loss of biological activity over time. | Chemical degradation of this compound. | 1. Confirm the purity of the stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution. 3. Consider alternative solvents or storage conditions based on the compound's chemical properties. |
| Color change observed in the stock solution. | This may indicate oxidation or another form of chemical degradation. | 1. Discard the stock solution. 2. Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. |
Data Presentation
The following table provides a template with hypothetical data for a stability study of this compound under various storage conditions, as analyzed by HPLC.
| Storage Condition | Time Point | Purity (%) | Concentration (mM) | Observations |
| 4°C | 1 week | 95.2 | 9.5 | Slight yellowing |
| 4°C | 1 month | 82.1 | 8.2 | Significant yellowing, minor precipitate |
| -20°C | 1 week | 99.8 | 10.0 | No change |
| -20°C | 1 month | 99.5 | 9.9 | No change |
| -20°C (3 freeze-thaw cycles) | 1 month | 97.3 | 9.7 | No visible change |
| -80°C | 1 month | 99.9 | 10.0 | No change |
| -80°C | 6 months | 99.6 | 9.9 | No change |
| Room Temperature (light) | 24 hours | 88.4 | 8.8 | Noticeable color change |
| Room Temperature (dark) | 24 hours | 98.5 | 9.9 | No visible change |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[2]
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For quantities of 10 mg or less, it is often recommended to add the solvent directly to the vial.[1]
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but care should be taken to avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light.[3]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the appropriate temperature (-20°C for short-term, -80°C for long-term).[1]
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
-
Objective: To determine the stability of a this compound stock solution over time under different storage conditions.
-
Materials:
-
Aliquots of this compound stock solution
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
-
Procedure:
-
Prepare a fresh stock solution of this compound to serve as the time-zero reference standard.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity and peak area (concentration).
-
Store aliquots of the stock solution under various conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature in light and dark, and subject some to repeated freeze-thaw cycles).
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the aliquot by HPLC using the same method as the time-zero sample.
-
Compare the purity (peak area of the parent compound relative to the total peak area) and the peak area of the parent compound to the time-zero sample to assess degradation.
-
Visualizations
Caption: Workflow for preparing and testing the stability of this compound stock solutions.
Caption: A decision tree for troubleshooting potential degradation of this compound stock solutions.
References
Technical Support Center: Troubleshooting Inconsistent Results in BY-2 Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in BY-2 cell proliferation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicate wells is a common issue that can obscure the true effect of your experimental compounds. The potential causes can be categorized into several areas:
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to different proliferation rates. BY-2 cells, being a suspension culture, have a tendency to aggregate, which can make consistent seeding challenging.[1]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant variability.
-
Cell Clumping: Aggregates of BY-2 cells can lead to uneven exposure to test compounds and assay reagents.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Gently swirl the cell suspension before each pipetting step to ensure a homogenous mixture. Use wide-bore pipette tips to minimize shear stress and prevent cell clumping during transfer. |
| Edge Effects | To minimize evaporation, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. Ensure proper humidity in the incubator. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to minimize timing differences between wells. When dispensing, touch the pipette tip to the side of the well to ensure accurate volume transfer. |
| Cell Clumping | Subculture the cells at the recommended density and interval to maintain a healthy, less aggregated culture.[2] If clumps persist, you can try gently passing the cell suspension through a wide-gauge needle or a cell strainer before seeding. |
Q2: My untreated control cells show low or inconsistent proliferation. What should I investigate?
Issues with your control cells often point to fundamental problems with your cell culture conditions or the assay setup itself.
-
Poor Cell Health: Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase will not proliferate optimally.[1]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can significantly impact cell growth and metabolism.[3]
-
Suboptimal Incubation Conditions: Incorrect temperature, CO2 levels (if applicable for the medium's buffering system), or shaking speed can hinder cell proliferation. For BY-2 cells, incubation in the dark at around 27°C with constant agitation is crucial.[4]
-
Media Quality: Expired or improperly prepared media and supplements can negatively affect cell growth.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Poor Cell Health | Use BY-2 cells with a low passage number. Ensure you are subculturing the cells at the correct density and time interval to keep them in the exponential growth phase. The optimal time for subculturing is when the cells are between 70-80% confluent.[1] |
| Contamination | Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock of BY-2 cells. |
| Suboptimal Incubation | Verify the incubator temperature is set to 27°C and that the shaker is functioning at the recommended speed (e.g., 130 rpm).[4] Ensure the cultures are kept in the dark. |
| Media Quality | Use fresh, pre-warmed media for your experiments. Ensure all media components and supplements are within their expiration dates and have been stored correctly. |
Q3: The signal from my assay is very low, even in the control wells. What could be the reason?
A weak or absent signal can be frustrating. Here are some potential causes:
-
Insufficient Cell Number: The number of viable cells may be too low to generate a detectable signal.
-
Incorrect Reagent Concentration or Incubation Time: The concentration of the proliferation assay reagent (e.g., MTT, resazurin) or the incubation time may not be optimized for BY-2 cells.
-
Reagent Degradation: The assay reagent may have degraded due to improper storage or handling.
-
Incorrect Plate Reader Settings: The wavelength settings on the plate reader may not be appropriate for the assay being used.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Optimize the initial seeding density of your BY-2 cells. You may need to perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay. |
| Reagent/Incubation Issues | Optimize the concentration of the assay reagent and the incubation time. This may involve testing a range of concentrations and measuring the signal at different time points. |
| Reagent Degradation | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. |
| Reader Settings | Double-check the plate reader's excitation and emission wavelengths to ensure they are correct for the specific proliferation assay you are using. |
Quantitative Data Summary
Table 1: Recommended Seeding Densities for BY-2 Cells in Different Plate Formats
| Plate Format | Seeding Density (cells/mL) | Volume per Well |
| 96-well plate | 1 x 10^4 - 5 x 10^4 | 100 - 200 µL |
| 24-well plate | 1 x 10^4 - 5 x 10^4 | 0.5 - 1.0 mL |
| 6-well plate | 1 x 10^4 - 5 x 10^4 | 2.0 - 3.0 mL |
Note: Optimal seeding density should be determined experimentally for your specific assay conditions.
Table 2: Typical Incubation Times for Common Proliferation Assay Reagents
| Assay Reagent | Typical Incubation Time | Detection Method |
| MTT | 2 - 4 hours | Absorbance |
| Resazurin (alamarBlue) | 1 - 4 hours | Fluorescence or Absorbance |
| WST-1/XTT | 1 - 4 hours | Absorbance |
Note: Optimal incubation times can vary depending on the cell density and metabolic activity of the BY-2 cells.
Experimental Protocols
Protocol: BY-2 Cell Proliferation Assay using a Resazurin-Based Reagent
This protocol provides a general framework. It is essential to optimize parameters such as cell seeding density, compound treatment duration, and reagent incubation time for your specific experimental needs.
Materials:
-
BY-2 cell suspension culture in logarithmic growth phase
-
Modified Linsmaier and Skoog (mLS) medium, supplemented with 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), pH 5.8[4]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin-based cell proliferation reagent
-
Sterile 96-well microplates (clear bottom, black or white walls recommended for fluorescence)
-
Sterile PBS
Procedure:
-
Cell Seeding: a. Gently swirl the BY-2 cell suspension to ensure homogeneity. b. Determine the cell density using a hemocytometer or an automated cell counter. c. Dilute the cell suspension in fresh mLS medium to the desired seeding concentration (refer to Table 1). d. Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. e. Add 100 µL of sterile PBS to the peripheral wells to minimize edge effects.
-
Compound Treatment: a. Prepare serial dilutions of your test compounds in mLS medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.1% for DMSO). b. After allowing the cells to acclimate for a few hours, add 10 µL of the compound dilutions to the appropriate wells. c. Include vehicle control wells (medium with the same concentration of solvent as the compound-treated wells) and untreated control wells (medium only). d. Incubate the plate at 27°C in the dark on an orbital shaker (e.g., 130 rpm) for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assay: a. Prepare the resazurin reagent according to the manufacturer's instructions. b. Add 20 µL of the reagent to each well, including controls. c. Incubate the plate for 1-4 hours at 27°C in the dark on the orbital shaker. d. Protect the plate from light during incubation.
-
Data Acquisition: a. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a microplate reader.
Visualizations
Caption: A typical experimental workflow for a BY-2 cell proliferation assay.
Caption: A decision tree to guide troubleshooting of inconsistent results.
Caption: Fill outer wells with PBS or media to reduce evaporation.
References
Addressing Off-Target Effects of BY27 in Experiments: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing the selective BET BD2 inhibitor, BY27, understanding and mitigating potential off-target effects is crucial for the accurate interpretation of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does its selectivity profile relate to off-target effects?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] Unlike pan-BET inhibitors that bind with similar affinity to both the first (BD1) and second (BD2) bromodomains, this compound shows significant selectivity for BD2.[1] This selectivity is critical because the two bromodomains can have distinct functions. Research suggests that BD1 is more involved in maintaining steady-state gene expression, including the regulation of oncogenes like c-Myc, while BD2 plays a more prominent role in the induction of inflammatory gene expression.[3] Therefore, the BD2-selective nature of this compound is hypothesized to lead to a different, and potentially more favorable, off-target profile with fewer effects on global transcription compared to pan-BET inhibitors.[4]
Q2: My experimental results with this compound are not what I expected. Could off-target effects be the cause?
A2: While this compound is designed for selectivity, unexpected results can occur and it's important to consider several factors. First, ensure that the observed phenotype is not due to experimental variability. This includes verifying compound integrity, optimizing inhibitor concentration, and including proper controls. If the issue persists, off-target effects are a possibility. It is important to note that while this compound is highly selective for BD2 within the BET family, comprehensive screening data against a broad panel of other protein families (e.g., kinases, GPCRs) is not extensively published. One study noted that this compound has "no effect on non-BET proteins," but this should be interpreted with caution in the context of your specific experimental system.[1]
Q3: How can I experimentally distinguish between on-target BD2 inhibition and potential off-target effects of this compound?
A3: Several experimental strategies can be employed:
-
Use of a Structurally Unrelated BD2-Selective Inhibitor: If available, using another BD2-selective inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to BD2 inhibition and not an off-target effect of the this compound chemical structure.
-
Rescue Experiments: If possible, overexpressing the target protein (or a resistant mutant) can demonstrate that the effect of this compound is specifically mediated through that target.
-
Cell Lines Lacking the Target: Utilizing cell lines that do not express one or more of the BET proteins can help to dissect the contribution of each family member to the observed phenotype.
-
Transcriptomic or Proteomic Analysis: Comparing the global gene or protein expression changes induced by this compound with those from a pan-BET inhibitor (like JQ1 or OTX015) can reveal differences in their downstream effects and potential off-target signatures. A study on this compound performed a DNA microarray analysis comparing its transcriptomic impact to the pan-BET inhibitor OTX015 in HepG2 cells, demonstrating differential effects on gene expression.[2]
Q4: What are the known effects of selective BD2 inhibition on key signaling pathways like NF-κB and c-Myc?
A4: The differential roles of BD1 and BD2 are an active area of research.
-
c-Myc: Pan-BET inhibitors are well-known to suppress c-Myc transcription.[5] Since BD1 appears to be more critical for maintaining the expression of many genes, including c-Myc, at a steady state, it is plausible that a BD2-selective inhibitor like this compound would have a less pronounced effect on basal c-Myc levels compared to pan-BET inhibitors. One study reported that this compound treatment in MV4-11 cells led to a dose-dependent reduction in c-MYC protein levels.[6]
-
NF-κB: The NF-κB pathway is a key regulator of inflammation. Given that BD2 is implicated in the induction of inflammatory genes, selective BD2 inhibition may have a more pronounced effect on this pathway compared to its effect on steady-state gene expression.[7][3] The precise impact of this compound on NF-κB signaling requires further specific investigation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High toxicity or unexpected cell death | Off-target effects; Compound concentration too high. | 1. Confirm Compound Integrity: Ensure the compound has not degraded. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. 3. Control Experiments: Include a vehicle control (e.g., DMSO) and an inactive enantiomer if available. 4. Broad Off-Target Screening: If the problem persists and is critical, consider having the compound profiled against a commercial safety panel (e.g., Eurofins SafetyScreen, WuXi AppTec Safety Panel) to identify potential off-target interactions with kinases, GPCRs, ion channels, etc.[8][9][10] |
| Inconsistent or unexpected changes in gene/protein expression | Off-target transcriptional effects; Differences between pan-BET and BD2-selective inhibition. | 1. Validate with a Second BD2-Selective Inhibitor: Use a structurally different BD2-selective inhibitor to confirm the observed changes are on-target. 2. Compare with a Pan-BET Inhibitor: Run parallel experiments with a well-characterized pan-BET inhibitor (e.g., JQ1) to understand the specific contribution of BD2 inhibition. 3. Transcriptome/Proteome Analysis: Perform RNA-seq or proteomic analysis to get a global view of the changes and identify potentially affected off-target pathways.[11] |
| Lack of expected phenotype based on pan-BET inhibitor studies | The phenotype is primarily driven by BD1 inhibition. | 1. Review Literature on BD1/BD2 Functions: Research the specific roles of BD1 and BD2 in your biological context. 2. Use a BD1-Selective Inhibitor: If available, use a BD1-selective inhibitor to see if it recapitulates the expected phenotype. |
Data Presentation
Table 1: Selectivity Profile of this compound against BET Bromodomains
| BET Protein | Fold Selectivity (BD1/BD2) |
| BRD2 | 38 |
| BRD3 | 5 |
| BRD4 | 7 |
| BRDT | 21 |
Data sourced from MedChemExpress, citing Chen D, et al. Eur J Med Chem. 2019 Aug 21;182:111633.[1]
Experimental Protocols & Workflows
Protocol 1: Assessing this compound Target Engagement and Selectivity in Cells using NanoBRET™
Objective: To quantify the binding affinity of this compound to specific BET bromodomains (BD1 and BD2 of BRD2, BRD3, and BRD4) in living cells.
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the NanoLuc®-BET bromodomain fusion protein and the HaloTag®-histone H3.3 protein.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a known pan-BET inhibitor (e.g., JQ1) as a positive control.
-
Tracer Addition: Add the NanoBRET™ tracer specific for the BET bromodomain being assayed.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by this compound.
-
Data Analysis: Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram 1: NanoBRET™ Assay Workflow
Caption: Workflow for determining this compound target engagement using the NanoBRET™ assay.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Assess Global Chromatin Occupancy
Objective: To determine the genome-wide changes in the chromatin occupancy of BET proteins (e.g., BRD4) upon treatment with this compound.
Methodology:
-
Cell Treatment: Treat your cell line of interest with this compound, a pan-BET inhibitor (e.g., JQ1), and a vehicle control (DMSO) for a defined period.
-
Cross-linking: Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the BET protein of interest (e.g., anti-BRD4) or a control IgG antibody.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of BET protein binding. Compare the binding profiles between the different treatment conditions to identify regions where this compound alters BET protein occupancy.
Diagram 2: ChIP-seq Experimental Workflow
Caption: A streamlined workflow for performing ChIP-seq experiments with this compound.
Protocol 3: Global Transcriptome Analysis by RNA-sequencing
Objective: To identify genome-wide changes in gene expression in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells (or another relevant cell line) and treat with this compound, a pan-BET inhibitor (e.g., OTX015), and a vehicle control for a specified time.[11]
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit.
-
Library Preparation: Prepare RNA sequencing libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify biological processes affected by this compound.
-
Diagram 3: Signaling Pathway of BET Inhibition
Caption: Simplified pathway showing BET protein function and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells [mdpi.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
Technical Support Center: Improving Reproducibility of BY27 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of in vivo studies involving the selective BET BD2 inhibitor, BY27.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression.[2][3] By selectively inhibiting the BD2 domain, this compound disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes like MYC and a subsequent anti-proliferative effect in cancer cells.[1][4]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity in preclinical cancer models. Specifically, in a mouse xenograft model using the human acute myeloid leukemia (AML) cell line MV4-11, this compound was shown to cause 67% tumor growth inhibition.[1] This suggests its potential as a therapeutic agent for hematological malignancies.
Q3: What are the common sources of variability in in vivo studies with BET inhibitors like this compound?
A3: Variability in in vivo studies with BET inhibitors can arise from several factors:
-
Biological Variability: Differences in animal age, sex, weight, genetic background, and microbiome can all contribute to varied responses.
-
Compound Formulation and Administration: Inconsistent preparation of the dosing solution, incorrect administration route, or inaccurate dosing can lead to significant variability.
-
Tumor Model Heterogeneity: In cancer xenograft models, variability in tumor cell implantation, initial tumor size, and the site of injection can impact tumor growth kinetics and drug response.
-
Environmental Factors: Housing conditions, diet, light cycles, and stress levels of the animals can influence experimental outcomes.
-
Experimenter Bias: Unconscious bias in animal handling, tumor measurement, or data analysis can introduce variability.
Q4: What are the known toxicities associated with BET inhibitors, and how can they be managed in vivo?
A4: A common dose-limiting toxicity for pan-BET inhibitors is thrombocytopenia (a reduction in platelet count). While selective BD2 inhibitors like this compound are suggested to have an improved safety profile, monitoring for hematological toxicities is still recommended.[1] Strategies to manage potential toxicities include careful dose-escalation studies to determine the maximum tolerated dose (MTD) and monitoring animal health closely for signs of adverse effects such as weight loss, lethargy, or changes in behavior.
II. Troubleshooting Guides
Issue 1: High Variability in Tumor Growth in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Viability or Number | Ensure consistent cell culture conditions and passage number. Perform a viability assay (e.g., trypan blue exclusion) before injection and ensure >95% viability. Use a hemocytometer or automated cell counter for accurate cell counting. |
| Variable Injection Technique | Standardize the injection volume, needle gauge, and injection site (e.g., subcutaneous in the right flank). Ensure the entire cell suspension is injected and there is no leakage. Consider using a single experienced individual for all injections. |
| Differences in Animal Characteristics | Use animals of the same sex, age, and from the same vendor. Allow animals to acclimate to the facility for at least one week before the start of the experiment. |
| Tumor Measurement Inconsistency | Use digital calipers for accurate tumor measurement. Have the same person measure the tumors throughout the study to minimize inter-individual variability. Blinding the individual measuring the tumors to the treatment groups is highly recommended. |
Issue 2: Inconsistent Efficacy of this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Improper this compound Formulation | Prepare the dosing solution fresh for each administration. Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. See the recommended formulation protocol in the Experimental Protocols section. |
| Incorrect Dosing or Administration | Calibrate pipettes and syringes regularly. Ensure the correct dose is administered based on the most recent animal body weight. Standardize the route of administration (e.g., intraperitoneal, oral gavage). |
| Pharmacokinetic Variability | Animal-to-animal differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied exposure. While difficult to control, consistent dosing times and fasting/feeding schedules can help minimize this. |
| Development of Drug Resistance | In long-term studies, tumors may develop resistance to this compound. This is a biological phenomenon that should be investigated rather than a technical issue. |
III. Data Presentation
Table 1: In Vivo Efficacy of this compound and Other Relevant BET Inhibitors
| Compound | Model | Dose and Schedule | Efficacy | Reference |
| This compound | MV4-11 Xenograft | Not specified in detail | 67% Tumor Growth Inhibition | [1] |
| GSK778 (iBET-BD1) | MLL-AF9 AML Model | 15 mg/kg, BID, IP | Superior survival advantage | [5] |
| OTX015 (Pan-BETi) | Pediatric Ependymoma Xenograft | Not specified in detail | Prolonged survival | |
| ABBV-744 (BD2-selective) | Prostate Cancer Xenograft | 4.7 mg/kg | Significant tumor growth suppression | [6] |
Note: Data for GSK778, OTX015, and ABBV-744 are included as they are also BET inhibitors and provide context for expected in vivo efficacy.
IV. Experimental Protocols
Detailed Methodology for a this compound In Vivo Efficacy Study in an MV4-11 Xenograft Model
This protocol is a comprehensive guide based on best practices for xenograft studies and information available for similar compounds.
1. Cell Culture and Preparation:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
2. Animal Husbandry and Acclimation:
-
Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a minimum of one week for acclimation before any experimental procedures.
3. Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals daily for tumor appearance.
4. This compound Formulation and Administration:
-
Vehicle Preparation (Example): A common vehicle for similar small molecule inhibitors is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in sterile water.
-
This compound Solution Preparation: Calculate the required amount of this compound based on the desired dose and the number of animals. Prepare a fresh suspension of this compound in the vehicle on each day of dosing. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule (e.g., once daily).
5. Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record animal body weights at the same frequency as tumor measurements.
-
Monitor animal health daily for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). A secondary endpoint could be survival.
-
Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
6. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Calculate TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between groups.
V. Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Cell toxicity issues with high concentrations of BY27.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BY27, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By selectively binding to BD2, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.
Q2: What are the advantages of a BD2-selective inhibitor like this compound over a pan-BET inhibitor?
Selective inhibition of BD2 is a promising strategy in drug discovery. While pan-BET inhibitors target both the first (BD1) and second (BD2) bromodomains, studies have shown that BD1 and BD2 may have distinct functions. Selective BD2 inhibitors like this compound are reported to have a better safety profile and cause less toxicity compared to pan-BET inhibitors at high doses in preclinical models. This improved tolerability may be attributed to the differential roles of BD1 and BD2 in normal cellular functions. For instance, some research suggests that BD1 is more critical for steady-state gene expression, while BD2 is more involved in the induction of inflammatory genes.
Q3: What are the expected cellular effects of this compound treatment?
Treatment with BET inhibitors, including selective BD2 inhibitors, typically leads to:
-
Cell Cycle Arrest: A rapid and reversible arrest in the G0/G1 phase of the cell cycle is a common outcome.[1][2][3][4][5]
-
Induction of Apoptosis: At effective concentrations, this compound can induce programmed cell death.
-
Downregulation of Oncogenes: A key mechanism of action is the suppression of oncogenes like c-MYC.[1]
Q4: In which cancer cell lines is this compound expected to be effective?
While specific data for this compound across a comprehensive panel of cell lines is limited, as a selective BET BD2 inhibitor, it is expected to show activity in cancer types dependent on BET protein function. This includes various hematological malignancies and solid tumors. The table below provides a summary of reported IC50 values for other selective and pan-BET inhibitors in various cancer cell lines, which can serve as a reference.
Troubleshooting Guide: High Cell Toxicity
High levels of cell death in your experiments can be due to several factors. This guide will help you troubleshoot potential issues.
Problem 1: Observed cell toxicity is higher than expected at my working concentration.
Possible Causes:
-
Concentration is too high: The optimal concentration of this compound can vary significantly between different cell lines.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to BET inhibition.
-
Extended exposure time: Continuous exposure to the inhibitor may lead to cumulative toxicity.
-
Off-target effects: At very high concentrations, the selectivity of the inhibitor may decrease, leading to off-target effects.[6]
Solutions:
-
Perform a Dose-Response Curve: It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify the optimal concentration range for your experiments.
-
Reduce Exposure Time: Consider shorter incubation times with this compound to minimize toxicity while still observing the desired biological effect.
-
Use a Lower, Effective Concentration: Once the IC50 is determined, use a concentration that is effective for your assay but minimizes cytotoxicity. For many BET inhibitors, concentrations in the nanomolar to low micromolar range are effective.
-
Review Literature for Similar Cell Lines: Check published studies for typical concentration ranges of selective BD2 inhibitors in your cell line or similar models.
Problem 2: How do I differentiate between on-target and off-target toxicity?
Possible Causes:
-
On-target toxicity: The observed cell death is a direct result of BET BD2 inhibition, which can be significant in highly dependent cancer cells. This can manifest as severe cell cycle arrest and apoptosis.[1][2][3]
-
Off-target toxicity: At high concentrations, this compound may inhibit other proteins, leading to unexpected cellular effects.[6]
Solutions:
-
Rescue Experiments: If the toxicity is on-target, overexpression of a key downstream target that is suppressed by this compound (e.g., c-MYC) might partially rescue the phenotype.
-
Use a Structurally Unrelated BET Inhibitor: Compare the effects of this compound with another selective BD2 inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Analyze Downstream Markers: Confirm the on-target activity by measuring the expression of known BET target genes (e.g., c-MYC) at both effective and toxic concentrations. A loss of a clear dose-response relationship for target gene modulation at highly toxic concentrations may suggest off-target effects.
Data Presentation
Table 1: IC50 Values of Selected BET Inhibitors in Various Cancer Cell Lines
Disclaimer: Specific IC50 data for this compound is limited in the public domain. The following table provides reference IC50 values for other pan-BET and selective BET inhibitors to guide initial experimental design. Researchers should determine the IC50 for this compound in their specific cell line of interest.
| Inhibitor (Selectivity) | Cell Line | Cancer Type | IC50 (nM) |
| JQ1 (Pan-BET) | MV4-11 | Acute Myeloid Leukemia | 50-100 |
| OTX015 (Pan-BET) | MM.1S | Multiple Myeloma | 38 |
| ABBV-744 (BD2-selective) | VCaP | Prostate Cancer | 4 |
| ABBV-744 (BD2-selective) | MOLM-13 | Acute Myeloid Leukemia | 2.8 |
| Compound X (BD2-selective) | Kelly | Neuroblastoma | ~25-50 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution using flow cytometry.
Materials:
-
This compound
-
Cells of interest
-
6-well plates
-
Complete growth medium
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Caption: Simplified signaling pathway of BET inhibitors like this compound.
Caption: Troubleshooting workflow for addressing high cell toxicity with this compound.
References
- 1. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 3. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating In Vivo Target Engagement of BY27: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the in vivo target engagement of a hypothetical therapeutic agent, BY27. Establishing that a therapeutic molecule interacts with its intended target within a living organism is a critical step in drug development, providing essential evidence for its mechanism of action and potential efficacy.[1][2][3] This document outlines various experimental approaches, presents data in a comparative format, and includes detailed protocols and workflow diagrams to aid in the selection of the most appropriate strategy for your research needs.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating in vivo target engagement depends on several factors, including the nature of the target, the properties of the therapeutic agent, and the available resources. Below is a summary of commonly employed techniques:
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[4] | Label-free, applicable to native proteins in cells and tissues.[4][5] | Requires specific antibodies for detection, optimization of heating conditions can be time-consuming. | Medium to High |
| Activity-Based Protein Profiling (ABPP) | Covalent probes that react with the active site of enzymes are used to measure target engagement competitively.[2][6] | Provides information on target activity and selectivity, applicable in vivo.[2][6] | Limited to enzyme targets with suitable reactive probes. | Medium |
| Positron Emission Tomography (PET) | A radiolabeled version of the therapeutic agent or a competing ligand is used to visualize and quantify target occupancy non-invasively. | Non-invasive, provides whole-body imaging of target engagement. | Requires synthesis of a radiolabeled tracer, specialized imaging equipment. | Low |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Staining of tissue sections with specific antibodies to visualize changes in target localization or downstream biomarkers upon treatment. | Provides spatial information on target engagement within tissues. | Often qualitative or semi-quantitative, subject to antibody specificity issues. | Low to Medium |
| Pharmacodynamic (PD) Biomarker Analysis | Measurement of a downstream molecular or cellular event that is modulated by target engagement.[7] | Can provide a functional readout of target engagement. | Requires a well-validated biomarker that is directly linked to target activity. | Varies |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) for this compound Target Engagement in Mouse Spleen
This protocol describes the use of CETSA to determine if this compound binds to its target protein in the spleen of treated mice.
Materials:
-
This compound
-
Vehicle control
-
Mice
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target of this compound
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to mice at the desired dose and time point.
-
Tissue Harvest: Euthanize mice and immediately harvest the spleen.
-
Lysate Preparation: Homogenize the spleen tissue in ice-cold PBS with protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris. Collect the supernatant (soluble protein fraction).
-
Heat Treatment: Aliquot the supernatant into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Separation of Soluble and Aggregated Protein: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target of this compound.
-
Data Interpretation: An increase in the amount of soluble target protein at higher temperatures in the this compound-treated group compared to the vehicle group indicates target engagement.
Competitive Activity-Based Protein Profiling (ABPP) for this compound
This protocol outlines a competitive ABPP experiment to assess the in vivo engagement of an enzyme target by this compound.
Materials:
-
This compound (a reversible or irreversible inhibitor)
-
Vehicle control
-
Mice
-
Activity-based probe (ABP) that targets the same enzyme as this compound
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
SDS-PAGE and fluorescence gel scanner or mass spectrometer
Procedure:
-
Animal Dosing: Treat mice with this compound or vehicle control for a specified duration.
-
Tissue Harvest and Lysis: Euthanize the mice and harvest the tissue of interest. Homogenize the tissue in lysis buffer.
-
Proteome Labeling: Incubate the tissue lysates with the activity-based probe. The probe will covalently label the active sites of the target enzyme that are not occupied by this compound.
-
Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the labeled target enzyme using a fluorescence gel scanner. Alternatively, use mass spectrometry for a more comprehensive analysis of probe-labeled proteins.
-
Data Interpretation: A decrease in the fluorescence signal from the ABP in the this compound-treated group compared to the vehicle group indicates that this compound is engaging the target enzyme and preventing the probe from binding.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway initiated by the engagement of this compound with its target receptor, leading to the modulation of gene transcription.
Caption: Hypothetical signaling cascade initiated by this compound target engagement.
Experimental Workflow for In Vivo Target Engagement Validation
This diagram outlines a general workflow for validating the in vivo target engagement of a therapeutic compound like this compound.
Caption: General workflow for in vivo target engagement validation.
References
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. revvity.co.jp [revvity.co.jp]
- 5. pelagobio.com [pelagobio.com]
- 6. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BY27 and ABBV-744: Investigating the Impact of Selective BET Bromodomain 2 Inhibition on MYC Expression
For Researchers, Scientists, and Drug Development Professionals
The MYC proto-oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis. Its aberrant expression is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of MYC transcription. Small molecule inhibitors targeting BET bromodomains have shown promise in preclinical and clinical settings by disrupting the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes like MYC.
This guide provides a comparative overview of two selective inhibitors of the second bromodomain (BD2) of BET proteins: BY27 and ABBV-744. While direct comparative studies on their effects on MYC expression are not yet available in the public domain, this document synthesizes the existing preclinical data for each compound and presents a comparison based on their shared mechanism of action as BD2-selective inhibitors.
Mechanism of Action: Selective BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of the transcriptional machinery to specific gene promoters and enhancers, including the regulatory elements of the MYC gene.
Pan-BET inhibitors, which bind to both BD1 and BD2, have demonstrated potent anti-tumor activity but are often associated with dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues. This has spurred the development of second-generation, domain-selective inhibitors. The hypothesis is that selective inhibition of either BD1 or BD2 may offer a more favorable therapeutic window by retaining efficacy against specific cancer dependencies while mitigating off-target effects.[1][2]
Both this compound and ABBV-744 are classified as selective inhibitors of the BD2 bromodomain.[3][4] By preferentially binding to BD2, these compounds are designed to disrupt a specific subset of BET protein interactions, leading to a more targeted modulation of gene expression compared to pan-BET inhibitors. The selective inhibition of BD2 is thought to be sufficient to displace BRD4 from the regulatory regions of the MYC gene, thereby suppressing its transcription.[5]
Comparative Performance Data
While a direct head-to-head study is lacking, the following tables summarize the available preclinical data for this compound and ABBV-744, focusing on their selectivity and impact on MYC expression where data is available.
Table 1: Inhibitor Characteristics and Selectivity
| Parameter | This compound | ABBV-744 |
| Target | Selective BET BD2 Inhibitor | Selective BET BD2 Inhibitor |
| BD1/BD2 Selectivity (BRD2) | 38-fold | >250-fold differential binding preference for BDII over BDI |
| BD1/BD2 Selectivity (BRD3) | 5-fold | >250-fold differential binding preference for BDII over BDI |
| BD1/BD2 Selectivity (BRD4) | 7-fold | >300-fold more potent binding affinity to BDII relative to BDI |
| BD1/BD2 Selectivity (BRDT) | 21-fold | >250-fold differential binding preference for BDII over BDI |
| Reference | [3] | [6][7] |
Table 2: Preclinical Data on MYC Expression and Anti-Tumor Activity
| Cell Line / Model | Treatment | Effect on MYC Expression | Additional Effects | Reference |
| LNCaP (Prostate Cancer) | ABBV-744 (90 nM, 24h) | Downregulation of MYC gene expression | Downregulation of KLK2 expression; G1 cell cycle arrest and senescence | [4][8] |
| MV4;11 and Nomo-1 (AML) | ABBV-744 | Displaced BRD4 and MLL from the regulatory regions of the c-Myc gene | Induced G1 cell cycle arrest and apoptosis | [5] |
| SKM-1 (AML) | ABBV-744 (300 nM) | Downregulation of MYC | Inhibition of multiple cell-cycle-related genes | [9] |
| AGS and HGC-27 (Gastric Cancer) | ABBV-744 (2 µM and 5 µM) | Not explicitly stated, but induced cell death pathways often linked to MYC | Induced mitochondrial damage, ROS accumulation, cell cycle arrest, and apoptosis | [10] |
| MV4-11 Xenograft Model | This compound | Not explicitly stated, but demonstrated anti-tumor activity | 67% tumor growth inhibition with less toxicity than a pan-BET inhibitor | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing MYC expression following treatment with BET inhibitors.
Western Blot Analysis for MYC Protein Expression
This protocol outlines the detection and quantification of MYC protein levels in cell lysates.
References
- 1. PB2224: ABBV-744 ALONE OR IN COMBINATION WITH RUXOLITINIB OR NAVITOCLAX IN PATIENTS WITH MYELOFIBROSIS: A PHASE 1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BY27's Selectivity Profile Against Bromodomain Families
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BY27's Performance
The selective inhibition of specific bromodomain and extra-terminal (BET) protein family members is a promising strategy in therapeutic development. This compound has emerged as a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins, offering a potential advantage over pan-BET inhibitors by minimizing off-target effects. This guide provides a comprehensive comparison of this compound's selectivity profile against other bromodomain families, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
This compound exhibits notable selectivity for the second bromodomain (BD2) within the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) over the first bromodomain (BD1). This preferential binding is a key characteristic that distinguishes it from many pan-BET inhibitors. The selectivity of this compound is attributed to a unique water-bridged hydrogen-bonding network formed by its triazole group with key residues in the BD2 binding pocket.
The inhibitory activity of this compound has been quantified using various biophysical and biochemical assays, with IC50 values providing a measure of its potency. The following table summarizes the available data on the selectivity of this compound against different BET bromodomains.
| Bromodomain Family | Bromodomain | IC50 (nM) | Selectivity (BD1/BD2 fold) |
| BET | BRD2-BD1 | 1800 | 38 |
| BRD2-BD2 | 47 | ||
| BRD3-BD1 | 890 | 5 | |
| BRD3-BD2 | 178 | ||
| BRD4-BD1 | 1100 | 7 | |
| BRD4-BD2 | 157 | ||
| BRDT-BD1 | 3800 | 21 | |
| BRDT-BD2 | 180 |
Note: Data compiled from available scientific literature. The selectivity fold is calculated as IC50 (BD1) / IC50 (BD2).
Experimental Protocols
The determination of this compound's selectivity profile relies on robust and sensitive in vitro assays. The primary methods employed are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the AlphaScreen assay. These assays measure the ability of a compound to displace a known ligand from the bromodomain binding pocket.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous proximity-based assay that measures the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein.
Materials:
-
GST-tagged bromodomain proteins (e.g., BRD2-BD1, BRD2-BD2, etc.)
-
Biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
LanthaScreen™ Eu-W1024 labeled anti-GST antibody (Donor)
-
Streptavidin-LANCE® Labeled with Dylight™ 650 (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
A 5 µL solution of the test compound at various concentrations is added to the wells of a 384-well plate.
-
A 10 µL mixture of the GST-tagged bromodomain protein and the Eu-anti-GST antibody is added to each well.
-
A 5 µL solution of the biotinylated histone peptide and Streptavidin-Dylight™ 650 is then added.
-
The plate is incubated at room temperature for 60 minutes in the dark.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
AlphaScreen Assay
The AlphaScreen assay is another homogeneous proximity-based assay that relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.
Materials:
-
His-tagged bromodomain proteins
-
Biotinylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
A 2.5 µL solution of the test compound is added to the wells of a 384-well ProxiPlate.
-
A 5 µL mixture of the His-tagged bromodomain protein and the biotinylated histone peptide is added.
-
The plate is incubated for 15 minutes at room temperature.
-
A 2.5 µL suspension of Streptavidin-coated Donor beads is added.
-
A 2.5 µL suspension of Nickel Chelate Acceptor beads is added under subdued light.
-
The plate is incubated in the dark at room temperature for 60-90 minutes.
-
The AlphaScreen signal is read on an EnVision plate reader.
-
IC50 values are determined from the dose-response curves.
Signaling Pathways Involving BET Proteins
BET proteins are critical regulators of gene transcription and are involved in various signaling pathways implicated in cancer and inflammation. By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters.
One of the key pathways regulated by BET proteins is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory responses. BET proteins, particularly BRD4, can interact with and enhance the transcriptional activity of the p65 subunit of NF-κB, leading to the expression of pro-inflammatory genes. Selective inhibition of BET bromodomains can therefore modulate this pathway and reduce inflammation.
Conclusion
This compound demonstrates significant selectivity for the second bromodomain of BET proteins. This selectivity profile, established through rigorous in vitro assays, suggests that this compound may offer a more targeted therapeutic approach compared to pan-BET inhibitors, potentially leading to an improved safety profile. The modulation of key signaling pathways, such as NF-κB, by selective BET inhibition underscores the therapeutic potential of compounds like this compound in diseases driven by transcriptional dysregulation, including various cancers and inflammatory disorders. Further investigation into the broader selectivity of this compound across all bromodomain families will provide a more complete understanding of its therapeutic window and potential off-target effects.
Navigating the Therapeutic Window: A Comparative In Vivo Toxicity Profile of BY27 and Pan-BET Inhibitors
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity profile of novel therapeutics is paramount. This guide provides a comprehensive comparison of the in vivo toxicity of BY27, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, and pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains.
Pan-BET inhibitors have shown promise in preclinical and clinical studies for various malignancies and inflammatory diseases. However, their clinical utility has often been hampered by on-target toxicities, including thrombocytopenia and gastrointestinal (GI) side effects. The development of more selective BET inhibitors, such as the BD2-selective compound this compound, aims to mitigate these toxicities while retaining or enhancing therapeutic efficacy. Emerging evidence suggests that selective inhibition of BD2 may offer a wider therapeutic window.
Executive Summary of In Vivo Toxicity
Preclinical studies indicate that this compound exhibits a more favorable safety profile compared to pan-BET inhibitors. In a mouse xenograft model, this compound demonstrated significant tumor growth inhibition and was reported to be less toxic at high doses than a reference pan-BET inhibitor[1][2]. While specific quantitative data for this compound's in vivo toxicity from publicly available sources is limited, the general findings point towards an improved safety margin.
Pan-BET inhibitors, such as JQ1 and OTX015, have been more extensively studied, with in vivo toxicity data revealing dose-dependent side effects. These commonly include weight loss, as well as hematological and gastrointestinal toxicities[3][4][5].
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative in vivo toxicity data for this compound and representative pan-BET inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, including mouse strains, drug formulation, and dosing schedules.
Table 1: Maximum Tolerated Dose (MTD) and Body Weight Change
| Compound | Animal Model | Dosing Schedule | MTD (mg/kg) | Maximum Body Weight Loss (%) | Reference |
| This compound | MV4-11 mouse xenograft | Not Specified | > Pan-BET inhibitor | Less than pan-BET inhibitor | [1][2] |
| JQ1 | C57Bl/6 mice | 100 mg/kg, i.p., once daily for 2 weeks | Not explicitly stated | Significant decrease in weight gain | [3] |
| OTX015 | Pediatric Ependymoma Orthotopic Model | 50 mg/kg, BID | Well-tolerated | No significant change | [6] |
Table 2: Hematological Toxicity
| Compound | Animal Model | Dosing Schedule | Key Hematological Findings | Reference |
| This compound | MV4-11 mouse xenograft | Not Specified | Reported to have a better safety profile | [1][2] |
| Pan-BET Inhibitors | General observation in mice | Not Specified | Thrombocytopenia | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo toxicity studies. Below are generalized protocols for key experiments based on common practices in the field.
In Vivo Maximum Tolerated Dose (MTD) and Body Weight Monitoring
-
Animal Model: Typically, 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG for xenograft models) or immunocompetent mice (e.g., C57Bl/6) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Grouping: Mice are randomly assigned to vehicle control and treatment groups (typically n=5-10 per group).
-
Drug Administration: The compound (this compound or pan-BET inhibitor) is formulated in an appropriate vehicle and administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Dosing is typically performed daily or on a specified schedule for a defined period (e.g., 14-28 days).
-
Dose Escalation: Different dose levels of the compound are tested in separate cohorts of animals.
-
Monitoring: Body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are recorded daily or several times a week.
-
MTD Determination: The MTD is defined as the highest dose that does not induce greater than 20% body weight loss or significant clinical signs of toxicity.
Hematological Analysis
-
Blood Collection: At the end of the study, or at specified time points, blood is collected from the animals, typically via cardiac puncture under anesthesia.
-
Anticoagulant: Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Complete Blood Count (CBC): A hematology analyzer is used to determine various parameters, including red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.
-
Data Analysis: The results from the treatment groups are compared to the vehicle control group to identify any significant hematological changes.
Histopathological Examination
-
Tissue Collection: At the end of the study, major organs (e.g., liver, kidney, spleen, heart, lungs, and gastrointestinal tract) are collected.
-
Fixation: Tissues are fixed in 10% neutral buffered formalin.
-
Processing and Staining: Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist examines the stained tissue sections for any signs of cellular damage, inflammation, or other pathological changes.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of pan-BET and BD2-selective inhibitors.
References
- 1. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 3. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
Selective BET Inhibitor BY27 Demonstrates Distinct Gene Expression Profile Compared to Pan-Inhibitor OTX015
For Immediate Release
Shanghai, China – November 21, 2025 – New research provides a comparative analysis of the selective BET (Bromodomain and Extra-Terminal) inhibitor BY27 and the pan-BET inhibitor OTX015, revealing distinct effects on gene expression pathways in hepatocellular carcinoma cells. A pivotal study utilizing DNA microarray analysis on HepG2 cells has highlighted the differential transcriptome impact of targeting the second bromodomain (BD2) of BET proteins with this compound versus the broader inhibition of all BET bromodomains by OTX015.[1] This guide offers an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a potent and orally active inhibitor that selectively targets the BD2 of BET proteins, including BRD2, BRD3, BRD4, and BRDT.[2] In contrast, OTX015 is a well-characterized pan-BET inhibitor that binds to both the first (BD1) and second (BD2) bromodomains of BET proteins.[3][4][5] The selective inhibition of BD2 by this compound is thought to offer a more targeted therapeutic approach with a potentially improved safety profile.[1]
Comparative Analysis of Gene Expression Modulation
While the specific quantitative microarray data from the direct comparison of this compound and OTX015 in HepG2 cells is detailed in the primary research article, the broader understanding of pan-BET inhibitors like OTX015 provides a framework for interpreting the selective action of this compound. Pan-BET inhibitors are known to significantly impact key oncogenic and inflammatory signaling pathways.
Key Signaling Pathways Affected by Pan-BET Inhibition (OTX015)
Studies on OTX015 have consistently demonstrated its impact on several critical signaling pathways implicated in cancer and inflammation:
-
MYC and E2F1-Regulated Genes: Pan-BET inhibitors are well-documented to suppress the expression of the MYC oncogene and its downstream targets, which are crucial for cell proliferation and tumor growth.[3]
-
NF-κB Signaling Pathway: OTX015 has been shown to target the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammatory responses and cell survival.[3][6]
-
JAK/STAT Signaling Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another mechanism attributed to pan-BET inhibitors.[3][6]
-
Cell Cycle Regulation: OTX015 influences the expression of genes involved in cell cycle control, often leading to cell cycle arrest.[3][7]
The selective nature of this compound suggests that its impact on these pathways may be more nuanced, potentially offering a therapeutic window that minimizes off-target effects associated with pan-BET inhibition. The direct comparative microarray analysis is crucial for elucidating these differences.
Experimental Data Summary
The following table summarizes the key characteristics and reported effects of this compound and OTX015 based on available literature. The quantitative data from the head-to-head microarray comparison would populate a more detailed version of this table.
| Feature | This compound | OTX015 (Pan-BET Inhibitor) |
| Target Specificity | Selective for the second bromodomain (BD2) of BET proteins.[2] | Inhibits both the first (BD1) and second (BD2) bromodomains of BET proteins.[3][4][5] |
| Reported Biological Activity | Anti-cancer activity, orally bioavailable.[2] | Anti-proliferative and anti-tumor activity in various cancer models.[3][4][7] |
| Key Affected Pathways | Transcriptome impact differs from pan-BET inhibitors.[1] | MYC, NF-κB, JAK/STAT, Cell Cycle Regulation.[3][6] |
| Cell Line for Comparative Analysis | HepG2 (Hepatocellular Carcinoma).[1] | HepG2 and various other cancer cell lines.[8] |
Experimental Protocols
A detailed methodology for the key comparative experiment is essential for reproducibility and critical evaluation. The following is a generalized protocol based on standard molecular biology techniques, with specific details awaiting access to the full experimental procedure from the primary publication.
DNA Microarray Analysis of HepG2 Cells
1. Cell Culture and Treatment:
-
HepG2 cells are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Cells are treated with either this compound, OTX015, or a vehicle control (e.g., DMSO) at specified concentrations and for a defined period.
2. RNA Extraction:
-
Total RNA is isolated from the treated and control cells using a standard method such as TRIzol reagent or a column-based kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
3. Microarray Hybridization:
-
The isolated RNA is converted to labeled cRNA or cDNA.
-
The labeled target is then hybridized to a DNA microarray chip containing probes for a large number of genes.
4. Data Acquisition and Analysis:
-
The microarray chip is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
The raw data is normalized to correct for technical variations.
-
Differentially expressed genes between the treatment groups and the control are identified using statistical analysis (e.g., t-test or ANOVA) with a defined fold-change and p-value cutoff.
-
Pathway analysis is performed using bioinformatics tools (e.g., GSEA, KEGG) to identify the biological pathways that are significantly enriched in the set of differentially expressed genes.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative mechanisms of pan-BET and selective BET inhibitors.
Caption: Workflow for comparing gene expression profiles after inhibitor treatment.
Caption: Overview of BET protein function and inhibition in gene transcription.
References
- 1. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
Reproducibility of BY27's Selective Inhibition of BD2: A Comparative Guide
In the landscape of epigenetic drug discovery, the selective inhibition of specific bromodomains within the Bromodomain and Extra-Terminal domain (BET) family of proteins represents a promising therapeutic strategy. BY27 has been reported as a potent and selective inhibitor of the second bromodomain (BD2). This guide provides a comparative analysis of the reproducibility of this compound's selective BD2 inhibition by examining its reported data alongside that of the well-characterized selective BD2 inhibitor, ABBV-744, and the pan-BET inhibitor, JQ1. This objective comparison is intended for researchers, scientists, and drug development professionals to critically evaluate the existing evidence.
Executive Summary
Direct reproducibility studies for the selective BD2 inhibition of this compound are not publicly available. Therefore, this guide evaluates the reported selectivity of this compound in the context of other established BET inhibitors. The primary data for this compound originates from its discovery publication by Chen et al.[1] This guide compiles the available quantitative data for this compound, ABBV-744, and JQ1, details the experimental methodologies used to determine their selectivity, and presents relevant signaling pathway information. The aim is to provide a framework for assessing the robustness of the claims regarding this compound's selectivity.
Comparative Analysis of Inhibitor Selectivity
The selectivity of BET inhibitors is a critical determinant of their biological activity and potential therapeutic window. The following tables summarize the reported binding affinities and selectivities of this compound, ABBV-744, and JQ1 for the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT).
Table 1: Inhibitor Affinity (IC50/Kd in nM) for BET Bromodomains
| Inhibitor | Target | BRD2 | BRD3 | BRD4 | BRDT | Assay Method | Reference |
| BD1 / BD2 | BD1 / BD2 | BD1 / BD2 | BD1 / BD2 | ||||
| This compound | IC50 (nM) | 1130 / 30 | 110 / 22 | 140 / 20 | 510 / 24 | AlphaScreen | [1] |
| ABBV-744 | Ki (nM) | >10000 / 4.7 | >10000 / 2.7 | >10000 / 1.9 | >10000 / 18 | TR-FRET | [2] |
| (+)-JQ1 | Kd (nM) | 128 / - | 59.5 / 82.0 | 49.0 / 90.1 | 190.1 / - | ITC | [3] |
| IC50 (nM) | 17.7 / - | - / - | 76.9 / 32.6 | - / - | AlphaScreen | [3] |
Note: "-" indicates data not available in the cited source.
Table 2: BD1/BD2 Selectivity Ratios
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | BRDT (BD1/BD2) | Reference |
| This compound | 38-fold | 5-fold | 7-fold | 21-fold | [4] |
| ABBV-744 | >2128-fold | >3704-fold | >5263-fold | >556-fold | [2] |
| (+)-JQ1 | ~0.5-fold (IC50) | ~0.7-fold (Kd) | ~2.4-fold (IC50) | - | [3] |
Note: Selectivity ratios are calculated from the data in Table 1. For JQ1, the ratios are based on the available corresponding data.
Experimental Protocols
The reliability of selectivity data is intrinsically linked to the experimental methods employed. Here, we detail the common methodologies used in the characterization of these inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.
General Protocol:
-
Reagents: GST-tagged bromodomain protein (e.g., BRD4-BD1), biotinylated histone H4 peptide, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
The inhibitor, GST-tagged bromodomain protein, and biotinylated histone peptide are incubated together.
-
Anti-GST acceptor beads are added, binding to the GST-tagged protein.
-
Streptavidin-coated donor beads are added, binding to the biotinylated histone peptide.
-
If the protein and peptide interact, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation at 680 nm.
-
The inhibitor disrupts this interaction, leading to a decrease in signal.
-
IC50 values are determined by measuring the signal at various inhibitor concentrations.[5][6][7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[2][8][9][10]
General Protocol:
-
Sample Preparation: The bromodomain protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.[9]
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[9]
Signaling Pathways and Experimental Workflows
BET proteins, particularly BRD4, are critical regulators of gene transcription, including the proto-oncogene c-Myc.[4][11][12] Pan-BET inhibitors like JQ1 have been shown to downregulate c-Myc expression.[4] The functional consequences of selective BD2 inhibition are still under active investigation, but it is hypothesized to offer a more targeted transcriptional modulation with a potentially improved safety profile compared to pan-BET inhibition.
Caption: BET Protein Signaling and Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
Conclusion
The available data from the primary publication indicates that this compound is a selective inhibitor of the BD2 bromodomain of BET proteins. However, without independent replication studies, the reproducibility of these findings remains to be formally established. When compared to another well-characterized BD2-selective inhibitor, ABBV-744, the latter demonstrates a significantly higher degree of selectivity for BD2 over BD1 across the BET family. The pan-BET inhibitor JQ1 serves as a useful benchmark, exhibiting comparable or slightly preferential binding to BD1 in some cases.
For researchers considering the use of this compound, it is recommended to:
-
Perform independent validation: Conduct in-house assays (e.g., AlphaScreen, ITC, or TR-FRET) to confirm the reported selectivity profile.
-
Use appropriate controls: Include a well-characterized pan-BET inhibitor (e.g., JQ1) and another selective BD2 inhibitor (e.g., ABBV-744) in cellular and in vivo experiments to contextualize the observed effects of this compound.
-
Consider the cellular context: The functional consequences of selective BD2 inhibition may be cell-type specific.
This comparative guide highlights the importance of rigorous and independent validation in the field of small molecule inhibitors. While this compound shows promise as a selective BD2 inhibitor, further studies are required to unequivocally confirm the reproducibility of its selective inhibition.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
A Preclinical Showdown: BY27 and Other BD2-Selective BET Inhibitors
In the landscape of epigenetic drug discovery, the selective inhibition of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising therapeutic strategy. This approach aims to mitigate the toxicities associated with pan-BET inhibitors while retaining or enhancing efficacy in specific disease contexts, particularly in inflammation and certain cancers. This guide provides a comparative analysis of BY27, a potent BD2-selective inhibitor, against other notable BD2-selective inhibitors, GSK046 (iBET-BD2) and ABBV-744, based on available preclinical data.
At a Glance: Comparative Efficacy and Selectivity
The following tables summarize the key quantitative data from preclinical studies of this compound, GSK046, and ABBV-744. It is important to note that a direct head-to-head comparison of these inhibitors in the same experimental settings is limited in the current literature. Therefore, the data presented here is compiled from various independent studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Assay Type | IC50 (nM) | BD1/BD2 Selectivity Fold (BRD4) | Reference |
| This compound | BRD2 (BD2) | - | - | 38 | [1] |
| BRD3 (BD2) | - | - | 5 | [1] | |
| BRD4 (BD2) | - | - | 7 | [1] | |
| BRDT (BD2) | - | - | 21 | [1] | |
| GSK046 (iBET-BD2) | BRD2 (BD2) | TR-FRET | 264 | >300 | [2][3] |
| BRD3 (BD2) | TR-FRET | 98 | >300 | [2][3] | |
| BRD4 (BD2) | TR-FRET | 49 | >300 | [2][3] | |
| BRDT (BD2) | TR-FRET | 214 | >300 | [2][3] | |
| ABBV-744 | BRD2 (BD2) | TR-FRET | 4-18 | >300 | [4][5] |
| BRD3 (BD2) | TR-FRET | 4-18 | >300 | [4][5] | |
| BRD4 (BD2) | TR-FRET | 4-18 | >300 | [4][5] | |
| BRDT (BD2) | TR-FRET | 4-18 | >300 | [4][5] |
Table 2: In Vivo Antitumor Efficacy
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | MV4-11 (AML) Xenograft | - | 67% | Less toxic than a pan-BET inhibitor at high doses. | [1] |
| GSK046 (iBET-BD2) | Immuno-inflammatory models | 40 mg/kg/day, s.c. | - | Potent immunomodulatory activity. | [3] |
| ABBV-744 | AML Xenografts | 4.7 mg/kg, p.o. | Comparable or better than ABBV-075 (pan-BETi) | Improved therapeutic index compared to pan-BET inhibitor. | [4][6][7] |
| Gastric Cancer Xenograft | - | Significant suppression of tumor growth | Induces autophagy. | [8] |
Delving Deeper: Experimental Methodologies
The preclinical evaluation of these BD2-selective inhibitors involved a range of standard and specialized experimental protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method to determine the binding affinity and selectivity of inhibitors to their target bromodomains.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-labeled anti-His antibody) bound to the bromodomain-containing protein and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). Inhibition of this interaction by a compound results in a decrease in the FRET signal.
-
General Protocol:
-
Recombinant His-tagged bromodomain protein is incubated with the test inhibitor at various concentrations.
-
A biotinylated acetylated histone peptide and a Europium-labeled anti-His antibody (donor) and Streptavidin-d2 (acceptor) are added.
-
After incubation, the TR-FRET signal is measured using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assays
These assays are used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
MTT/XTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT or XTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTT).
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
AlamarBlue Assay:
-
Similar to the MTT assay, cells are seeded and treated with the inhibitor.
-
AlamarBlue reagent is added, and the plates are incubated.
-
The fluorescence or absorbance is measured to determine the extent of reduction of the reagent, which is proportional to the number of viable cells.
-
Mouse Xenograft Models
These in vivo models are crucial for evaluating the antitumor efficacy and tolerability of the inhibitors.
-
General Protocol:
-
Immunocompromised mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously injected with human cancer cells (e.g., MV4-11 for AML).[9][10]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[9]
-
The inhibitor is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[9]
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Unraveling the Mechanism: Signaling Pathways
BD2-selective inhibitors exert their effects by modulating specific gene transcription programs.
General Mechanism of BD2 Inhibition in Inflammation
BD2 domains are critically involved in the transcriptional activation of inflammatory genes in response to stimuli.[11] Selective inhibition of BD2 can dampen the inflammatory response without affecting the basal expression of many housekeeping genes.
Caption: BD2-selective inhibitors block the recruitment of BET proteins to inflammatory genes.
ABBV-744 Mechanism in Cancer
Preclinical studies on ABBV-744 have elucidated a more detailed mechanism of action in cancer cells, involving the regulation of key oncogenic pathways.[5][8]
Caption: ABBV-744 inhibits cancer cell growth by modulating key signaling pathways.
Conclusion
This compound, GSK046, and ABBV-744 represent a significant advancement in the development of targeted epigenetic therapies. While all three demonstrate high selectivity for the BD2 domain of BET proteins, the available preclinical data suggests nuances in their biological activities. This compound and ABBV-744 have shown promising antitumor effects in xenograft models, with ABBV-744 also demonstrating a favorable safety profile compared to pan-BET inhibitors. GSK046 has been extensively characterized for its immunomodulatory properties.
The choice of a particular BD2-selective inhibitor for further preclinical and clinical development will likely depend on the specific therapeutic indication. For oncology applications, particularly in hematological malignancies, the potent anti-proliferative and pro-apoptotic effects of inhibitors like ABBV-744 are highly desirable. In the context of inflammatory and autoimmune diseases, the immunomodulatory activities of compounds like GSK046 may be more relevant. Further head-to-head comparative studies are warranted to definitively establish the relative potency, efficacy, and safety of these promising BD2-selective inhibitors.
References
- 1. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedures for Handling Compound BY27
Disclaimer: The compound "BY27" is a fictional designation for a hypothetical substance. This document serves as a template to illustrate the essential safety and logistical information required for handling a potent, cytotoxic, powdered agent in a research and drug development setting. The procedures outlined below are based on established guidelines for managing highly hazardous substances. Always consult the substance-specific Safety Data Sheet (SDS) and conduct a formal risk assessment before handling any new chemical.
Hazard Assessment and Risk Profile of this compound
For the purposes of this guide, this compound is assumed to be a potent, cytotoxic, and genotoxic small molecule inhibitor, supplied as a fine powder. Occupational exposure, particularly through inhalation of airborne particles or skin contact, can pose significant health risks.[1][2] A comprehensive risk assessment must be performed before any work begins.[3][4][5]
Assumed Properties of this compound:
-
Physical Form: Fine, light, static-prone powder.
-
Primary Hazard: Cytotoxic and genotoxic.[6]
-
Toxicity: High potency, with a low Occupational Exposure Limit (OEL) assumed.
-
Routes of Exposure: Inhalation, skin absorption, ingestion, and eye contact.[1][7]
Personal Protective Equipment (PPE)
Selection of appropriate PPE is the primary control measure to prevent exposure during handling operations.[8][9][10] All PPE must be donned before entering the designated work area and removed before exiting.
Table 1: Required PPE for Handling this compound
| Operation | Gloves | Gown/Coveralls | Eye/Face Protection | Respiratory Protection | Other |
| Weighing/Handling Powder | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested).[10] | Disposable, solid-front gown with elastic cuffs. | Safety goggles and full-face shield.[8] | N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations.[11] | Disposable shoe covers.[8] |
| Handling Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, fluid-resistant gown.[7] | Safety goggles. | Not required if handled within a certified chemical fume hood. | N/A |
| Spill Cleanup (Powder) | Double-gloving with industrial thickness (>0.45mm) nitrile or neoprene gloves.[1] | Disposable, fluid-impermeable coveralls. | Full-face shield and safety goggles. | PAPR with HEPA filter.[11] | Disposable shoe covers. |
| Waste Disposal | Single pair of chemotherapy-rated nitrile gloves. | Lab coat or disposable gown. | Safety glasses. | Not typically required. | N/A |
Operational Plans: Handling and Experimental Protocols
All handling of powdered this compound must occur within a certified containment device, such as a Class II Biological Safety Cabinet (BSC) or a negative pressure containment isolator, to minimize aerosol generation.[2][12]
Protocol for Weighing and Solubilizing this compound Powder
-
Preparation:
-
Designate a specific work area within a fume hood or BSC.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[13]
-
Assemble all necessary equipment (vials, spatulas, solvent, pipettes) before introducing this compound.
-
Don all required PPE as specified in Table 1.
-
-
Weighing:
-
Use an anti-static weigh boat or tare the receiving vial directly on an analytical balance inside the containment device.
-
Carefully transfer the required amount of this compound powder using a dedicated spatula. Avoid any actions that could create airborne dust.
-
Once weighing is complete, securely cap the stock container and the receiving vial.
-
-
Solubilization:
-
Add the desired solvent to the vial containing the this compound powder.
-
Cap the vial securely before mixing (vortexing or sonicating) to prevent leaks.
-
Visually inspect the container to ensure complete dissolution.
-
-
Post-Handling:
-
Wipe down the exterior of the vial, stock container, and any equipment with a suitable deactivating solution (e.g., 70% ethanol followed by sterile water).
-
Dispose of all single-use items (weigh boat, pipette tips, absorbent pad) directly into a designated cytotoxic waste container.[14]
-
Disposal Plans
Cytotoxic waste must be segregated at the source to prevent contamination of other waste streams and to ensure regulatory compliance.[14][15]
Table 2: this compound Waste Segregation and Disposal Plan
| Waste Type | Description | Container | Disposal Pathway |
| Sharps | Needles, syringes, glass vials, contaminated slides. | Puncture-proof sharps container labeled "Cytotoxic Waste".[6] | High-temperature incineration. |
| Solid Waste | Gloves, gowns, absorbent pads, plasticware. | Thick, leak-proof plastic bag or rigid container, clearly labeled "Cytotoxic Waste".[6][15] | High-temperature incineration. |
| Liquid Waste | Unused solutions, contaminated solvents. | Leak-proof, shatter-resistant container labeled "Cytotoxic Liquid Waste". | Collection by a certified hazardous waste contractor for incineration. |
| Grossly Contaminated Items | Items from a large spill. | Double-bagged in thick, labeled plastic bags and placed in a rigid outer container.[16][17] | High-temperature incineration. |
Emergency Procedures: Spill Management
Prompt and correct management of a spill is critical to minimize exposure and environmental contamination.[6] All personnel must be trained on these procedures.
Protocol for a Small Powder Spill (<5 g)
-
Secure the Area: Alert others immediately and restrict access to the area.[7]
-
Don PPE: Put on full PPE for spill cleanup as detailed in Table 1, including a PAPR.[11]
-
Contain the Spill: Gently cover the spill with absorbent pads wetted with a deactivating solution to prevent the powder from becoming airborne.[11] Do not sweep dry powder.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials using tongs or forceps.[18]
-
Decontaminate: Clean the spill area three times using a deactivating agent, followed by a rinse with purified water.
-
Dispose: Place all contaminated materials (pads, PPE) into a cytotoxic waste container.[17]
-
Report: Document the spill and the cleanup procedure as per institutional policy.
Visualized Workflows
The following diagrams illustrate the key operational and logical pathways for handling this compound safely.
Caption: Workflow for Safe Handling of this compound in a Research Laboratory.
Caption: Decontamination and Disposal Pathway for this compound-Contaminated Waste.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. escotapestlerx.com [escotapestlerx.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. sciencefair.asp.radford.edu [sciencefair.asp.radford.edu]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hse.gov.uk [hse.gov.uk]
- 10. gerpac.eu [gerpac.eu]
- 11. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. qualia-bio.com [qualia-bio.com]
- 13. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cleanaway.com.au [cleanaway.com.au]
- 15. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 16. acs.org [acs.org]
- 17. westlab.com [westlab.com]
- 18. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
